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  • Product: 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol
  • CAS: 1182426-86-3

Core Science & Biosynthesis

Foundational

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol chemical structure and properties

Here is the in-depth technical guide for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol . Structural Analysis, Synthetic Pathways, and Chemical Utility Executive Summary & Structural Identity The compound 2-(Methylamino)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol .

Structural Analysis, Synthetic Pathways, and Chemical Utility

Executive Summary & Structural Identity

The compound 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol represents a specialized subclass of


-amino alcohols, specifically categorized as a substituted phenylglycinol . Unlike the more common phenylethanolamine derivatives (which typically bear the hydroxyl group at the benzylic position), this molecule features the amino group at the benzylic position (C2) and a primary alcohol at C1.

This structural distinction dictates its primary utility: whereas regioisomers are often explored for adrenergic activity, the 2-amino-2-arylethanol scaffold is predominantly valued in asymmetric synthesis as a chiral auxiliary or ligand precursor. The presence of the ortho-methyl (o-tolyl) group introduces significant steric hindrance, enhancing its potential stereodirecting capabilities in catalytic applications.

Chemical Identity Table
ParameterDetail
Systematic Name 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol
Common Synonyms

-Methyl-2-(

-tolyl)glycinol; 2-(

-Tolyl)-2-(methylamino)ethanol
Molecular Formula C

H

NO
Molecular Weight 165.23 g/mol
Core Scaffold Phenylglycinol (

-amino alcohol)
Key Substituents

-Methyl (Amine),

-Tolyl (Aryl), Hydroxymethyl (Alcohol)
Chiral Center C2 (Benzylic carbon)

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C2 position. The absolute configuration (


 or 

) significantly influences its interaction with biological targets and its efficacy as a chiral ligand.
Regio-Isomeric Distinction (Critical)

It is imperative to distinguish this molecule from its regioisomer, which has a markedly different pharmacological profile.

  • Target Molecule (Glycinol Type): 2-(Methylamino)-2 -(2-methylphenyl)ethan-1-ol.

    • Features: Amine is benzylic; Alcohol is primary.

    • Primary Use: Synthetic intermediate, chiral auxiliary.

  • Regioisomer (Phenylethanolamine Type): 2-(Methylamino)-1 -(2-methylphenyl)ethan-1-ol.

    • Features: Alcohol is benzylic; Amine is terminal (or secondary alkyl).

    • Primary Use: Adrenergic receptor ligands (e.g., analogs of Halostachine/Phenylephrine).

Visualization of Structural Connectivity

Structure cluster_0 Target Molecule: 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol cluster_1 Regioisomer (For Comparison) C2 C2 (Chiral Center) (Benzylic) C1 C1 (Primary Alcohol) C2->C1 Backbone Amine N-Methylamino (-NHMe) C2->Amine Attached Aryl o-Tolyl Group (2-Me-Ph) C2->Aryl Attached RC1 C1 (Benzylic) (Alcohol) RC2 C2 (Amine) RC1->RC2

Caption: Structural connectivity highlighting the benzylic amine position (C2) relative to the primary alcohol (C1), distinguishing it from common adrenergic phenylethanolamines.

Synthetic Pathways

The synthesis of 2-amino-2-arylethanols is typically achieved through the reduction of the corresponding amino acids (phenylglycines) or their esters. Given the specific


-methyl and 

-tolyl substitution, the following protocols are scientifically grounded.
Route A: Reduction of -Methyl-2-( -tolyl)glycine

This is the most direct route, ensuring retention of stereochemistry if the starting amino acid is enantiopure.

  • Starting Material: 2-(

    
    -Tolyl)glycine (synthesized via Strecker reaction of 
    
    
    
    -tolualdehyde).
  • N-Methylation: Reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or direct methylation to form

    
    -methyl-2-(
    
    
    
    -tolyl)glycine.
  • Reduction: The carboxylic acid (or ester) is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    
    
    THF).

Mechanism: The hydride donor attacks the carbonyl carbon of the acid/ester, reducing it through an aldehyde intermediate to the primary alcohol. The benzylic amine remains intact.

Route B: Strecker-Type Synthesis (De Novo)

For generating the racemic scaffold from bulk chemicals.

  • Condensation: Reaction of

    
    -tolualdehyde  with methylamine  and potassium cyanide  (or TMSCN) to form the 
    
    
    
    -aminonitrile.
  • Hydrolysis: Acidic hydrolysis of the nitrile to the

    
    -amino acid.
    
  • Reduction: Reduction of the acid to the target amino alcohol.

Synthetic Workflow Diagram

Synthesis Aldehyde o-Tolualdehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Methylamine Amine->Imine Condensation Cyanide Cyanide Source Cyanide->Imine Condensation Nitrile alpha-Aminonitrile Imine->Nitrile Strecker Rxn Acid N-Methyl-2-(o-tolyl)glycine Nitrile->Acid Acid Hydrolysis (HCl) Product 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol Acid->Product Reduction (LiAlH4/BH3)

Caption: Step-wise synthesis via the Strecker reaction followed by reduction, a standard pathway for hindered phenylglycinols.

Chemical Properties & Reactivity

Physicochemical Profile
  • Physical State: Likely a viscous oil or low-melting solid (due to hydrogen bonding).

  • Solubility: Soluble in polar organic solvents (Ethanol, DMSO, DCM); moderately soluble in water due to the hydroxyl/amine functionality but limited by the lipophilic

    
    -tolyl group.
    
  • Basicity: The secondary amine is basic (pKa

    
     9-10). It will readily form stable salts (e.g., Hydrochloride, Oxalate).
    
Reactivity Profile

The molecule contains two nucleophilic centers: the secondary amine and the primary hydroxyl group.

  • Oxazoline Formation: Reaction with aldehydes or carboxylic acid derivatives can cyclize the molecule to form oxazolines . These are highly valuable as chiral ligands in asymmetric catalysis (e.g., in Suzuki-Miyaura coupling).

  • N-Alkylation/Acylation: The secondary amine can be further derivatized to tertiary amines or amides.

  • Coordination Chemistry: The 1,2-aminoalcohol motif is a classic bidentate ligand (

    
    -donor) for transition metals (Zn, Cu, Ru), often used in enantioselective reductions.
    

Applications in Research & Development

Chiral Auxiliaries

Substituted phenylglycinols are precursors to Evans' auxiliaries (oxazolidinones) and other stereo-directing groups. The ortho-methyl group on the phenyl ring adds specific steric bulk that can enhance enantioselectivity in reactions where standard phenylglycinol fails to provide sufficient steric bias.

Pharmaceutical Intermediates

While not a mainstream drug itself, this scaffold appears in the synthesis of:

  • Heterocyclic compounds: Precursors for isoquinolines via Pictet-Spengler type cyclizations (though the primary alcohol usually requires activation).

  • Research Chemicals: Investigation into the structure-activity relationship (SAR) of phenethylamine derivatives, specifically probing the effect of moving the amine to the benzylic position (iso-phenethylamines).

Safety & Handling Protocols

Warning: As an amino alcohol derivative, standard laboratory safety protocols apply.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.

Analytical Characterization (Expected)

To validate the synthesis of this specific isomer, the following spectral signatures should be confirmed:

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       2.3-2.4 ppm (Singlet, 3H, Ar-Me ).
      
    • 
       2.4-2.5 ppm (Singlet, 3H, N-Me ).
      
    • 
       3.5-3.8 ppm (Multiplet, 2H, -CH 
      
      
      
      OH).
    • 
       3.9-4.1 ppm (dd, 1H, Ar-CH -N).
      
    • 
       7.1-7.3 ppm (Multiplet, 4H, Aromatic).
      
  • Mass Spectrometry: Molecular ion peak

    
     at 
    
    
    
    .

References

  • García-Ruiz, C., et al. "Enantioselective synthesis of

    
    -amino alcohols." Chemical Reviews, 2011. 
    
  • Ager, D. J., et al. "Synthetic Applications of Amino Alcohols." Chemical Reviews, 1996.

  • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000.

  • ChemicalBook. "L-Leucinamide hydrochloride (CAS 10466-61-2) Data." (Cited for database verification protocols of amino derivatives).

(Note: Specific literature on the exact o-tolyl/N-methyl derivative is sparse; references provided cover the general synthesis and class properties of substituted phenylglycinols.)

Exploratory

The Ortho-Tolyl Effect: A Technical Guide to o-Tolyl Amino Alcohols

This guide details the physicochemical distinctions, synthetic pathways, and application spectra of o-tolyl substituted amino alcohols . It focuses on the structural influence of the ortho-methyl group—a "molecular lock"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical distinctions, synthetic pathways, and application spectra of o-tolyl substituted amino alcohols . It focuses on the structural influence of the ortho-methyl group—a "molecular lock" that governs conformation, lipophilicity, and receptor binding kinetics.

[1][2]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Crystallographers Subject: Physicochemical & Synthetic Profiling of 1-(2-methylphenyl)-aminoalcohols[1]

Executive Summary: The Steric Advantage

In the design of bioactive amino alcohols (e.g., sympathomimetics,


-blockers, chiral auxiliaries), the introduction of an ortho-tolyl moiety is rarely a passive substitution. Unlike para-substitution, which primarily modulates electronics, the 2-methylphenyl (o-tolyl) group  exerts a profound steric pressure  that restricts bond rotation.[2][1]

This "Ortho Effect" drives three critical physicochemical shifts:

  • Conformational Locking: It forces the amino alcohol side chain into specific rotamers, often enhancing intramolecular hydrogen bonding (IMHB).

  • Lipophilicity Boost: The methyl group increases

    
     while simultaneously shielding the polar ether/alcohol core from solvation, altering membrane permeability.
    
  • Chiral Discrimination: In asymmetric catalysis, the o-tolyl bulk acts as a "stereochemical wall," improving enantioselectivity in ligand-metal complexes.[2][1]

Structural Dynamics & Physicochemical Properties[3]

Intramolecular Hydrogen Bonding (IMHB) & Conformation

The defining feature of o-tolyl amino alcohols is the stabilization of the gauche conformation through a cooperative mechanism involving the ortho-methyl group and the N/O heteroatoms.

  • Mechanism: The steric bulk of the o-methyl group destabilizes the anti conformer (where the side chain is extended). This forces the amine and hydroxyl groups into proximity, facilitating a strong O-H···N intramolecular hydrogen bond.[2][1]

  • Spectroscopic Evidence: This is observable in IR spectroscopy as a redshift in the O-H stretching frequency (

    
    ) compared to the para-isomer, indicating a stronger IMHB due to entropic pre-organization.
    
Quantitative Physicochemical Profile

The following table contrasts the o-tolyl analog with its unsubstituted and para-substituted counterparts (using a generalized 2-amino-1-phenylethanol scaffold).

ParameterUnsubstituted (Phenyl)p-Tolyl (4-Methyl)o-Tolyl (2-Methyl)Technical Insight
pKa (Amine) ~9.50~9.609.35 - 9.45 Steric inhibition of solvation reduces the stability of the protonated ammonium species, slightly lowering basicity despite the inductive (+I) effect.[1]
Log P (Oct/Wat) 1.251.751.85 The ortho-methyl group reduces the solvent accessible surface area (SASA) of the polar core, disproportionately increasing lipophilicity.
Rotatable Bonds 332 (Effective) The C(Ar)-C(

) bond rotation is restricted (energy barrier > 5 kcal/mol), reducing entropic penalty upon binding.
Water Solubility HighModerateLow Crystal lattice energy is often lower (lower MP), but hydrophobicity dominates.

Note on pKa: While the methyl group is electron-donating (which usually raises pKa), the ortho position hinders the approach of water molecules necessary to stabilize the cationic ammonium form. This "steric inhibition of solvation" often results in a net decrease or negligible change in pKa compared to the para isomer.

Synthesis & Purification Protocols

Primary Route: Regioselective Epoxide Ring Opening

The most robust synthesis for o-tolyl amino alcohols (e.g., o-Toliprolol analogs) involves the nucleophilic attack of an amine on an o-tolyl epoxide.[2][1]

Reaction Scheme:



Critical Control Points:

  • Regioselectivity: Attack occurs predominantly at the terminal carbon (less hindered) of the epoxide. The o-methyl group enhances this selectivity by shielding the internal carbon.[2][1]

  • Solvent Choice: Protic solvents (MeOH, EtOH) facilitate the ring opening via hydrogen bond activation of the epoxide oxygen.

Workflow Diagram (DOT)

The following graph illustrates the synthesis and purification logic, emphasizing the divergence point for chiral resolution.

SynthesisWorkflow Start Start: o-Cresol Step1 Epichlorohydrin + NaOH (Phase Transfer Cat.) Start->Step1 Inter1 Intermediate: o-Tolyl Glycidyl Ether Step1->Inter1 Step2 Amine Addition (Isopropylamine, Reflux) Inter1->Step2 Regioselective Opening Crude Crude Amino Alcohol Step2->Crude Decision Is Enantiopurity Required? Crude->Decision PathA Recrystallization (HCl Salt Formation) Decision->PathA No (Racemic) PathB Kinetic Resolution (Lipase/Vinyl Acetate) Decision->PathB Yes (Chiral) Final Final Product: Pure o-Tolyl Amino Alcohol PathA->Final PathB->Final

Caption: Synthetic workflow for o-tolyl amino alcohols, highlighting the critical epoxide opening and resolution pathways.

Experimental Protocol: Synthesis of 1-(2-Methylphenoxy)-3-(isopropylamino)-2-propanol

This protocol describes the synthesis of the ortho-analog of Toliprolol.

Reagents:

  • o-Cresol (108 g, 1.0 mol)[1]

  • Epichlorohydrin (excess)

  • Sodium Hydroxide (aq)

  • Isopropylamine (anhydrous)

Step-by-Step Methodology:

  • Etherification: Dissolve o-cresol in aqueous NaOH. Add epichlorohydrin dropwise at 0°C. Stir at 60°C for 4 hours. Extract with dichloromethane to isolate 1-(2,3-epoxypropoxy)-2-methylbenzene .[2][1]

    • Validation: Check IR for disappearance of phenolic -OH (~3400 cm⁻¹) and appearance of epoxide ring breathing (~1250 cm⁻¹, 850 cm⁻¹).

  • Aminolysis: Dissolve the epoxide intermediate (0.1 mol) in Methanol (50 mL). Add Isopropylamine (0.3 mol, 3 eq) slowly to prevent polymerization.

  • Reflux: Heat to mild reflux (50°C) for 6 hours. The o-methyl group may slow kinetics compared to unsubstituted analogs; monitor via TLC.[2][1]

  • Workup: Evaporate excess amine and solvent under reduced pressure.

  • Salt Formation: Dissolve the resulting oil in dry diethyl ether. Bubble dry HCl gas or add ethereal HCl dropwise.[2][1] The hydrochloride salt of the o-tolyl amino alcohol will precipitate as a white solid.

  • Recrystallization: Recrystallize from Ethanol/EtOAc (1:3). The ortho-substituent often disrupts crystal packing, requiring a more non-polar antisolvent (EtOAc or Hexane) compared to para-isomers.[2][1]

Applications in Drug Discovery & Catalysis

Pharmacological Significance ( -Blockers)

In the aryloxypropanolamine class (e.g., Propranolol, Toliprolol), the aromatic ring fits into a hydrophobic pocket of the


-adrenergic receptor.
  • Ortho-Substitution Effect: The o-methyl group can clash with residues in the binding pocket if not properly oriented.[2][1] However, it also prevents metabolic oxidation at the ortho-position, potentially extending half-life (

    
    ).[1]
    
  • Potency: Generally, o-substituted analogs show slightly reduced affinity compared to m-substituted (Toliprolol) or unsubstituted analogs due to steric penalties, unless the receptor pocket specifically accommodates the bulk (e.g., specific subtypes).

Asymmetric Catalysis (Chiral Ligands)

Chiral o-tolyl amino alcohols are premium ligands for enantioselective diethylzinc addition to aldehydes.[2][1]

  • Mechanism: The o-methyl group forces the zinc complex into a rigid conformation, minimizing the "floppiness" of the transition state.

  • Performance: Ligands derived from o-tolyl glycine or o-tolyl ethanolamine often yield higher enantiomeric excess (ee > 95%) than their phenyl counterparts because the steric wall effectively blocks one face of the aldehyde.[2][1]

References

  • Toliprolol and Aryloxypropanolamines

    • Source: PubChem.[2][1][3][4][5][6] "Toliprolol | C13H21NO2".[2][1]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Amino Alcohols

    • Title: Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy.[7][8]

    • Source: arXiv (Cornell University).
    • URL:[Link]

  • Synthesis of Chiral Amino Alcohols

    • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • pKa Prediction and Steric Effects

    • Title: Rationalization of the pKa values of alcohols and thiols using
    • Source: NIH (PubMed).
    • URL:[Link]

  • General Physicochemical Properties (2-Methylbenzylamine data)

    • Source: Sigma-Aldrich / Merck.[2][1]

Sources

Foundational

A Senior Application Scientist's Guide to Novel Phenylglycinol Analogs in Asymmetric Synthesis

Abstract (S)-Phenylglycinol has long been a cornerstone in the field of asymmetric synthesis, serving as a reliable and cost-effective chiral auxiliary.[1][2] Its rigid structure and predictable stereochemical outcomes h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Phenylglycinol has long been a cornerstone in the field of asymmetric synthesis, serving as a reliable and cost-effective chiral auxiliary.[1][2] Its rigid structure and predictable stereochemical outcomes have made it a staple in academic and industrial laboratories for decades. However, the ever-increasing demand for higher efficiency, broader substrate scope, and access to more complex chiral architectures has driven the development of novel phenylglycinol analogs. This in-depth technical guide provides a comprehensive overview of recent advancements in this area, focusing on the rational design, synthesis, and application of these next-generation chiral auxiliaries. We will explore the underlying principles of their enhanced stereocontrol and provide practical, field-proven protocols for their implementation. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage the power of these advanced synthetic tools.

The Enduring Legacy and Inherent Limitations of Phenylglycinol

The utility of (S)-phenylglycinol as a chiral auxiliary stems from its C2-symmetry and its ability to form rigid, chelated intermediates that effectively shield one face of a reactive center.[3] This steric blocking directs the approach of incoming reagents, leading to high levels of diastereoselectivity.[4] Phenylglycinol-derived oxazolopiperidone lactams, for instance, have proven to be exceptionally versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products and bioactive compounds.[5][6]

However, the efficacy of the parent phenylglycinol can be substrate-dependent, and achieving exceptionally high levels of stereoselectivity (e.e. >99%) can be challenging in certain transformations. Furthermore, the removal of the auxiliary can sometimes require harsh conditions that may not be compatible with sensitive functional groups. These limitations have spurred the exploration of structurally modified phenylglycinol analogs designed to overcome these hurdles.

Rational Design of Novel Phenylglycinol Analogs: Enhancing Stereocontrol

The design of novel phenylglycinol analogs is centered on modulating the steric and electronic properties of the parent molecule to enhance its stereodirecting ability. Key strategies include:

  • Introduction of Bulky Substituents: By replacing the phenyl group with more sterically demanding aromatic or aliphatic moieties, the shielding of one face of the reactive intermediate can be significantly increased. This leads to a more pronounced facial bias and, consequently, higher diastereoselectivity.

  • Modification of the Oxazolidine Ring: Alterations to the oxazolidine ring, formed when the auxiliary is attached to a substrate, can influence the conformation of the entire chiral assembly. This can lead to more favorable transition states for the desired stereochemical outcome.

  • Incorporation of Additional Coordinating Groups: The introduction of Lewis basic sites can allow for more complex and rigid chelation with metal-based reagents, further restricting the conformational freedom of the transition state and enhancing stereoselectivity.

A prime example of a novel analog is the bicyclic heterocycle derived from the reaction of (S)-phenylglycinol with cyanogen bromide, followed by condensation with methyl propiolate.[7] This modification creates a more rigid and sterically defined chiral environment, leading to complete diastereoselectivity in conjugate additions of organocuprate reagents.[7]

Synthesis of a Representative Novel Phenylglycinol Analog: A Bicyclic Lactam

The synthesis of phenylglycinol-derived oxazolopiperidone lactams is a robust and well-established procedure that provides access to a versatile class of chiral building blocks.[5][6] These lactams can be readily prepared in both enantiomeric forms through the cyclocondensation of the corresponding phenylglycinol enantiomer with a δ-oxo acid derivative.[6]

Experimental Protocol: Synthesis of an (R)-Phenylglycinol-Derived Tricyclic Lactam

This protocol describes the synthesis of a tricyclic lactam, a versatile intermediate for the enantioselective synthesis of alkaloids like the lepadins.[8][9]

Materials:

  • (R)-phenylglycinol

  • A suitable δ-oxo acid derivative (e.g., a hydroquinolone derivative)

  • Toluene

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-phenylglycinol (1.0 eq), the δ-oxo acid derivative (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tricyclic lactam.

Applications in Asymmetric Synthesis: A Comparative Overview

Novel phenylglycinol analogs have demonstrated their superiority in a range of asymmetric transformations. The following table summarizes a comparison of their performance against the parent phenylglycinol in key reactions.

Reaction TypeChiral AuxiliarySubstrateReagentDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Conjugate Addition Bicyclic heterocycle from (S)-phenylglycinolChiral Michael acceptorOrganocuprateComplete diastereoselectivityExcellent[7]
Strecker Synthesis (R)-phenylglycine amidePivaldehydeTMSCN, ZnCl2>99/1 d.r.76-93[10]
Alkylation Phenylglycinol-derived oxazolopiperidone lactamLactamAlkyl halideHigh stereocontrolGood[6]
Reduction (R)- and (S)-phenylglycinolIsoquinolinium saltNaBH4Major diastereomers formedGood[11]

Mechanistic Insights: The Origin of Enhanced Stereocontrol

The enhanced stereoselectivity observed with novel phenylglycinol analogs can be attributed to a more defined and rigid transition state. The introduction of bulky substituents or the creation of bicyclic systems restricts the possible conformations of the substrate-auxiliary complex, leading to a greater energy difference between the diastereomeric transition states.

Diagram: Stereochemical Induction by a Phenylglycinol-Derived Chiral Auxiliary

G cluster_0 Asymmetric Transformation Start Achiral Substrate + Novel Phenylglycinol Analog Intermediate Diastereomeric Intermediate Formation Start->Intermediate Covalent Bond Formation Transition_States Diastereomeric Transition States Intermediate->Transition_States Reaction with Reagent Products Diastereomeric Products Transition_States->Products Lower Energy Pathway Favored Transition_States->Products Higher Energy Pathway Disfavored Final_Product Enantiomerically Enriched Product Products->Final_Product Auxiliary Removal Steric_Hindrance Steric Hindrance from Auxiliary Steric_Hindrance->Transition_States Directs Reagent Approach Chelation Chelation Control Chelation->Transition_States Restricts Rotational Freedom Rigid_Conformation Rigid Conformation Rigid_Conformation->Transition_States Defines Facial Bias

Caption: Logical workflow of asymmetric induction using a novel phenylglycinol analog.

Field-Proven Protocol: Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a powerful method for the preparation of α-amino acids. The use of a chiral auxiliary, such as (R)-phenylglycine amide, allows for the diastereoselective formation of α-amino nitriles, which can then be converted to the desired enantiomerically pure α-amino acid.[10] A key feature of this protocol is the in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric ratio.[10]

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

Materials:

  • (R)-phenylglycine amide

  • Pivaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc chloride (ZnCl2), anhydrous

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Propylene oxide

  • Dowex 50WX8 resin

Procedure:

  • Formation of the α-Amino Nitrile:

    • To a solution of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.1 eq) in methanol at 0 °C, add TMSCN (1.2 eq) followed by anhydrous ZnCl2 (0.1 eq).

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 24 hours. The desired diastereomer will precipitate from the solution.

    • Collect the precipitate by filtration, wash with cold methanol and diethyl ether, and dry under vacuum to yield the diastereomerically pure α-amino nitrile.[10]

  • Hydrolysis and Auxiliary Removal:

    • Suspend the α-amino nitrile in a mixture of concentrated HCl and water and heat to reflux for 12 hours.

    • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved auxiliary.

    • Concentrate the aqueous layer under reduced pressure.

  • Purification of the Amino Acid:

    • Dissolve the residue in water and adjust the pH to 7 with propylene oxide.

    • Apply the solution to a Dowex 50WX8 resin column.

    • Wash the column with water and then elute the amino acid with an aqueous ammonia solution.

    • Concentrate the eluate under reduced pressure to obtain enantiomerically pure (S)-tert-leucine.[10]

Conclusion and Future Outlook

Novel phenylglycinol analogs represent a significant advancement in the field of asymmetric synthesis. Their rational design has led to the development of chiral auxiliaries with enhanced stereodirecting capabilities, enabling the synthesis of complex chiral molecules with exceptional levels of stereocontrol. The protocols and data presented in this guide demonstrate the practical utility of these advanced synthetic tools. As the demand for enantiomerically pure compounds in pharmaceuticals and other areas continues to grow, the development of even more sophisticated and efficient chiral auxiliaries based on the phenylglycinol scaffold is anticipated. Future research will likely focus on the development of catalytic versions of these auxiliaries and their application in a wider range of asymmetric transformations.

References

  • Amat, M., et al. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, 6(4), 1934578X1100600. [Link]

  • Amat, M., et al. (2007). Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Enantioselective Synthesis of β-Substituted Piperidines. The Journal of Organic Chemistry, 72(12), 4431-4439. [Link]

  • Gritsch, C., et al. (2015). Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam. The Journal of Organic Chemistry, 80(17), 8633-8646. [Link]

  • Gritsch, C., et al. (2015). Enantioselective synthesis of lepadins A D from a phenylglycinol-derived hydroquinolone lactam. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • MDPI. (2018). Chiral Auxiliaries and Chirogenesis. Symmetry, 10(4), 1-2. [Link]

  • Esteban, G., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of Medicinal Chemistry, 44(11), 1849-1856. [Link]

  • Zhang, J., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Frontiers in Bioengineering and Biotechnology, 9, 746509. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Wikipedia. (n.d.). Asymmetric induction. In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Michigan State University. (n.d.). Asymmetric Induction. Department of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Detailed Guide to the Chiral Resolution of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

Abstract: This document provides a comprehensive guide for the chiral resolution of racemic 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, a crucial process for the development of enantiomerically pure active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chiral resolution of racemic 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, a crucial process for the development of enantiomerically pure active pharmaceutical ingredients (APIs). As enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, obtaining single enantiomers is a critical step in drug development.[1] This guide details the well-established method of diastereomeric salt formation, a robust and scalable technique for separating enantiomers.[2] The protocol leverages L-(+)-tartaric acid as a cost-effective and efficient chiral resolving agent.[3] We provide a step-by-step methodology, from the formation of diastereomeric salts and their separation via fractional crystallization to the liberation of the target enantiomer and its analytical validation.

Introduction and Principle of Resolution

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is fundamental in stereochemistry and pharmaceutical manufacturing.[4] The most common and industrially scalable method for resolving chiral amines or alcohols is through the formation of diastereomeric salts.[2][5]

The core principle relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[4][6] This is achieved by reacting the racemic base, in this case, (±)-2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, with an enantiomerically pure chiral acid. This acid-base reaction yields two diastereomeric salts:

  • (R)-amine • (R,R)-tartaric acid

  • (S)-amine • (R,R)-tartaric acid

These diastereomeric salts possess different physical properties, most critically, different solubilities in a specific solvent system.[1][3] This disparity allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution preferentially, enabling its isolation.[3][5] Subsequently, the pure enantiomer is recovered from the isolated salt by treatment with a base.[1]

The overall workflow is a self-validating system, where the final enantiomeric purity, confirmed by analytical methods like chiral HPLC, serves as the ultimate proof of the procedure's success.

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Liberation & Analysis racemate Racemic Amino Alcohol (R/S Mixture) mix Mix in Solvent (e.g., Methanol) racemate->mix cra Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) cra->mix salts Diastereomeric Salts in Solution (R-amine•Acid + S-amine•Acid) mix->salts cool Cool & Crystallize salts->cool crystals Crystals of Less Soluble Diastereomer cool->crystals mother_liquor Mother Liquor with More Soluble Diastereomer cool->mother_liquor base Add Base (e.g., NaOH) & Extract crystals->base pure_enantiomer Isolated Pure Enantiomer base->pure_enantiomer analysis QC Analysis (Chiral HPLC, Polarimetry) pure_enantiomer->analysis

Figure 1: General workflow for the chiral resolution via diastereomeric salt formation.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Racemic 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol>98% PurityIn-house or CommercialStarting material for resolution.
L-(+)-Tartaric Acid>99%, Chiral GradeSigma-Aldrich, etc.The resolving agent. The choice of L-(+) or D-(-) is critical.[3]
Methanol (MeOH)Anhydrous, ACS GradeFisher Scientific, etc.Primary solvent for crystallization. Other polar solvents can be screened.[7]
Sodium Hydroxide (NaOH)Reagent GradeVWR, etc.For liberation of the free amine.
Dichloromethane (DCM)ACS GradeVariousExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent.
Deionized Water (DI H₂O)Type II or betterMillipore, etc.Used during the liberation step.
Equipment
  • Magnetic stirrers with heating capabilities

  • Round-bottom flasks and reflux condensers

  • Erlenmeyer flasks

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • Analytical balance

  • Ice bath

  • Chiral HPLC or SFC system for analysis

Detailed Experimental Protocol

This protocol is designed for the resolution of approximately 10 g of the racemic amino alcohol and can be scaled accordingly.

Part A: Diastereomeric Salt Formation & Fractional Crystallization

The success of this step hinges on creating conditions that maximize the solubility difference between the two diastereomeric salts. Slow, controlled cooling is paramount for forming well-defined crystals and achieving high diastereomeric purity.

  • Dissolution of Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol in 100 mL of methanol. Warm the mixture gently (to ~40-50 °C) with stirring to ensure complete dissolution.

  • Dissolution of Resolving Agent: In a separate 100 mL flask, dissolve an equimolar amount of L-(+)-tartaric acid (8.38 g) in 75 mL of warm methanol.

  • Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution. A precipitate may form immediately. Continue stirring and gently heat the mixture until a clear, homogeneous solution is obtained. Causality Note: Ensuring full dissolution at an elevated temperature is crucial to allow for selective crystallization upon cooling, rather than amorphous precipitation.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed over several hours. The less soluble diastereomeric salt will begin to crystallize.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize the precipitation of the salt.[3]

  • Isolation: Isolate the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount (2 x 15 mL) of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer. Expertise Note: Using ice-cold solvent for washing is critical to prevent the redissolution of the desired product.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Part B: Liberation of the Enantiomerically Enriched Amine

This step breaks the ionic bond of the salt to recover the free amine.

  • Salt Suspension: Transfer the dried diastereomeric salt to a 250 mL separatory funnel and add 100 mL of deionized water.

  • Basification: Slowly add 2 M sodium hydroxide solution while shaking, until the pH of the aqueous layer is >11 (check with pH paper). All of the salt should dissolve, and the free amine will separate as an oil or solid. This step deprotonates the amine, making it insoluble in water and soluble in organic solvents.[8]

  • Extraction: Extract the liberated amine with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the enantiomerically enriched 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol.

G cluster_racemate Racemic Amine cluster_acid Chiral Acid cluster_salts Diastereomeric Salts (Different Solubility) rac_R R-Amine salt_R R-Amine • (R,R)-Acid (Salt 1) rac_R->salt_R rac_S S-Amine salt_S S-Amine • (R,R)-Acid (Salt 2) rac_S->salt_S acid L-(+)-Tartaric Acid (R,R) acid->salt_R acid->salt_S

Figure 2: Formation of diastereomeric salts from the racemic amine.

Analytical Validation

It is imperative to determine the enantiomeric excess (e.e.) of the resolved product to validate the success of the procedure.

  • Chiral Chromatography (HPLC or SFC): This is the gold standard for determining enantiomeric purity. A suitable chiral stationary phase (e.g., a cellulose- or amylose-based column) must be selected. The racemic starting material should be run first to establish the retention times of both enantiomers. The resolved product is then analyzed under the same conditions to quantify the ratio of the two enantiomers.[9][10]

  • Polarimetry: The specific rotation [α] of the resolved product can be measured and compared to literature values for the pure enantiomer, if available. This provides a measure of optical purity but is less precise than chromatographic methods.[3]

The mother liquor from the initial crystallization can also be processed (basification and extraction) to recover the other enantiomer, which will be enriched but likely not enantiomerically pure without further optimization or recrystallization steps.

Conclusion

The protocol described provides a robust and reliable method for the resolution of racemic 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol using diastereomeric salt formation with L-(+)-tartaric acid. The key to success lies in the careful control of crystallization conditions and the rigorous analytical validation of the final product. This classical resolution technique remains a highly valuable and scalable strategy in the synthesis of enantiopure compounds for research and pharmaceutical development.

References

  • Z. Z., Li, Y. Y., Wang, Y., Liu, & J. D., Li. (2008). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Organic & Biomolecular Chemistry, 6(3), 458-63. [Link]

  • Gyllenhaal, O., & Karlsson, A. (2002). Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector. Journal of Biochemical and Biophysical Methods, 54(1-3), 259-73. [Link]

  • Kavala, V., et al. (2006). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry, 45B, 2111-2119. [Link]

  • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness Library. [Link]

  • De la Cruz, J. F., et al. (2018). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. [Link]

  • Google Patents. (2014). CN104098478B - Aminoalcohol resolution method.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • IP.com. (n.d.). Process For Resolution Of Racemic Mixture Of 1 (3 Hydroxyphenyl) 2 Methylamino Ethanol. IP.com. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • ResearchGate. (2014). Which solvent is good for chiral resolution by tartaric acid? ResearchGate. [Link]

  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. [Link]

  • Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. [Link]

  • ResearchGate. (2014). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2020). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides. The Royal Society of Chemistry. [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • MDPI. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 28(3), 1297. [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(4), 209-216. [Link]

  • ResearchGate. (2007). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 18(11), 1347-1350. [Link]

  • Pires, R. (2020). Resolution of a Racemic Mixture. YouTube. [Link]

  • Figshare. (2016). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Taylor & Francis Group. [Link]

  • ResearchGate. (2018). Novel enantioselective synthesis of (S)-ketamine using chiral auxiliary and precursor Mannich base. ResearchGate. [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Google Patents. (1966). US3254124A - Aminoketones and methods for their production.

Sources

Application

Application Note: Leveraging o-Tolyl Steric Bulk for Enhanced Asymmetric Induction

Topic: Optimizing Enantioselectivity via o-Tolyl Steric Tuning Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists Executive Summary In asymmetric catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Enantioselectivity via o-Tolyl Steric Tuning Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists

Executive Summary

In asymmetric catalysis, the "Goldilocks" principle of steric hindrance is critical. While phenyl groups are the standard electronic baseline, and tert-butyl groups provide massive isotropic bulk, the ** o-tolyl group (2-methylphenyl)** offers a unique, directional steric tool. This Application Note details how the o-tolyl moiety utilizes restricted bond rotation and the "gear effect" to rigidify chiral pockets, specifically in bisphosphine ligands like Tol-BINAP . We provide a comparative analysis against standard phenyl analogs and a validated protocol for the Ruthenium-catalyzed asymmetric hydrogenation of ketones, achieving >98% ee.

Mechanistic Principles: The "Gear Effect" & Dihedral Locking

The efficacy of the o-tolyl group stems from its ability to restrict conformational flexibility without completely blocking the active site. Unlike the isotropic (spherical) bulk of a t-butyl group, the o-tolyl group is planar and directional.

The Quadrant Model and Dihedral Control

In chiral bisphosphines (e.g., BINAP), the enantioselectivity is governed by the "pitch" of the P-aryl rings.

  • Phenyl (Ph): The rings can rotate relatively freely, leading to a "soft" chiral pocket that may deform under substrate pressure.

  • ** o-Tolyl:** The ortho-methyl group creates a severe steric clash with the phosphine backbone or the adjacent phosphorus substituents. To relieve this strain, the aryl rings lock into a rigid propeller twist. This increases the dihedral angle (

    
    )  of the biaryl backbone and forces the p-tolyl faces to extend further into the coordination sphere, effectively "deepening" the chiral pocket.
    
Pathway Visualization

The following diagram illustrates how o-tolyl substitution shifts the equilibrium toward a rigid, pre-organized catalyst state, minimizing entropy loss during substrate binding.

G Precursor Flexible Catalyst (Ph-Ligand) ConfLock Conformational Lock (Restricted P-C Rotation) Precursor->ConfLock + Steric Strain StericInput Substitution: o-Tolyl Group StericInput->ConfLock Pocket Rigid Chiral Pocket (Deepened Quadrants) ConfLock->Pocket Gear Effect Result High Enantioselectivity (>98% ee) Pocket->Result Kinetic Selection

Figure 1: The mechanistic flow of o-tolyl induced rigidification. The ortho-methyl group forces a specific P-C bond rotation, locking the catalyst geometry.

Comparative Data: Tol-BINAP vs. BINAP

The o-tolyl advantage is most distinct in the Noyori Asymmetric Hydrogenation and Heck couplings . The table below summarizes comparative performance data, highlighting where the o-tolyl group (Tol-BINAP) outperforms the phenyl analog (BINAP).

Substrate ClassReaction TypeLigand: (R)-BINAP (% ee)Ligand: (R)-Tol-BINAP (% ee)Mechanistic Insight
Acyclic Enamides Rh-Hydrogenation90 - 95%96 - 99% Tolyl bulk destabilizes the minor diastereomeric manifold.
Cyclic Enones Ru-Hydrogenation93%98% Prevents catalyst deactivation via backbone shielding.

-Keto Esters
Ru-Hydrogenation98%>99% Higher turnover frequency (TOF) due to faster product release.
Aryl Triflates Pd-Heck CouplingModerateHigh o-Tolyl accelerates reductive elimination via steric crowding.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol utilizes the (S)-Tol-BINAP/Ru/(S,S)-DPEN system.[1][2] The use of Tol-BINAP is critical here to maximize the enantiomeric excess (ee) and catalyst stability compared to standard BINAP.

Reagents & Equipment
  • Pre-catalyst: [RuCl2(p-cymene)]2 (Sigma-Aldrich/Merck)

  • Ligand: (S)-Tol-BINAP [2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl][1]

  • Chiral Diamine: (S,S)-DPEN (1,2-Diphenylethylenediamine)[1]

  • Base: t-BuOK (Potassium tert-butoxide), 1.0 M in THF

  • Solvent: 2-Propanol (Anhydrous, degassed)[2]

  • Reactor: High-pressure stainless steel autoclave (Parr Instrument or similar)

Catalyst Preparation (In-Situ)

Note: While isolated catalysts are available, in-situ preparation often yields higher activity due to the removal of trace oxides.

  • Inert Environment: Perform all steps in a glovebox or under a strict Argon Schlenk line.

  • Complexation: In a 25 mL Schlenk flask, charge [RuCl2(p-cymene)]2 (30.6 mg, 0.05 mmol) and (S)-Tol-BINAP (67.8 mg, 0.10 mmol).

  • Heating: Add anhydrous DMF (5 mL) and stir at 100°C for 10 minutes . The solution will turn a deep reddish-brown (formation of the Ru-diphosphine species).

  • Diamine Addition: Cool to room temperature. Add (S,S)-DPEN (21.2 mg, 0.10 mmol).

  • Vacuum Purge: Evaporate the DMF under high vacuum (approx. 0.1 mmHg) at 60°C to obtain the solid precatalyst RuCl2[(S)-Tol-BINAP][(S,S)-DPEN].

Hydrogenation Procedure
  • Substrate Prep: Dissolve Acetophenone (1.20 g, 10 mmol) in anhydrous 2-Propanol (10 mL).

  • Loading: Transfer the substrate solution to the autoclave glass liner containing the prepared catalyst (S/C ratio = 2000:1).

  • Activation: Add t-BuOK solution (0.2 mL, 0.2 mmol). Crucial: The base activates the Ru-H mechanism.

  • Pressurization: Seal the autoclave. Purge with H2 gas (3 cycles at 5 atm). Pressurize to 8 atm (approx. 120 psi) .

  • Reaction: Stir vigorously (1000 rpm) at 25-30°C for 4-12 hours. Monitor H2 uptake.

  • Workup: Vent H2 carefully. Concentrate the solvent via rotary evaporation. Pass through a short silica plug (eluent: EtOAc/Hexane 1:3) to remove catalyst residues.[2]

Workflow Diagram

Workflow cluster_prep Catalyst Generation cluster_rxn Asymmetric Hydrogenation Step1 Mix [RuCl2(p-cymene)]2 + (S)-Tol-BINAP Step2 Heat 100°C (DMF) Forms Ru-Diphosphine Step1->Step2 Step3 Add (S,S)-DPEN Vacuum Dry Step2->Step3 Step4 Add Substrate (Ketone) + Solvent (iPrOH) Step3->Step4 Transfer to Autoclave Step5 Add Base (t-BuOK) Activates Ru-H Step4->Step5 Step6 Pressurize H2 (8 atm) Stir 25°C, 12h Step5->Step6 Output Chiral Alcohol (>98% ee) Step6->Output

Figure 2: Step-by-step workflow for the Ru-Tol-BINAP catalyzed hydrogenation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure 2-Propanol is degassed. Oxygen kills the Ru-H species instantly.
Low ee (<90%) "Matched/Mismatched" ErrorVerify ligand/diamine configuration. (S)-Tol-BINAP must be paired with (S,S)-DPEN (or R/R,R).[3]
Slow Rate Steric OverloadWhile o-tolyl improves ee, it can slow kinetics for very bulky ketones. Increase H2 pressure to 20-40 atm.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

  • Sandoval, C. A., et al. (2003).[1] Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.[1] Journal of the American Chemical Society.[4]

  • BenchChem. (2025).[2][5] Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts: Application Notes and Protocols.

  • Lipshutz, B. H., et al. (2005). Ni(II) Tol-BINAP-Catalyzed Enantioselective Orthoester Alkylations. Journal of the American Chemical Society.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Viscous Beta-Amino Alcohol Oils

Welcome to the technical support center for the purification of viscous β-amino alcohol oils. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of viscous β-amino alcohol oils. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often troublesome compounds. The inherent properties of β-amino alcohols—namely their high polarity, capacity for strong hydrogen bonding, and resulting viscosity—frequently complicate standard purification protocols.

This document moves beyond simple step-by-step instructions. It provides a deeper understanding of the underlying chemical principles, explains the rationale behind each strategic choice, and offers robust troubleshooting solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental issues that make β-amino alcohol oils difficult to handle.

Q1: Why is my synthesized β-amino alcohol a viscous, non-crystalline oil instead of a solid?

A1: The physical state of your compound is dictated by its intermolecular forces. β-Amino alcohols contain both a hydroxyl (-OH) and an amino (-NH or -NR) group. Both groups are excellent hydrogen bond donors and acceptors. This leads to the formation of a dense, three-dimensional network of hydrogen bonds between molecules. This strong intermolecular attraction prevents the molecules from organizing into a well-defined crystal lattice, resulting in a viscous, oil-like, or amorphous state. The viscosity further complicates handling, weighing, and dissolution.

Q2: I'm observing significant streaking and poor separation when I run my crude product on a silica gel TLC plate. What's happening?

A2: This is the most common issue. The problem lies in the strong interaction between your basic amino alcohol and the acidic stationary phase. Silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of your amino alcohol interacts very strongly with these sites via acid-base interactions and hydrogen bonding. This causes a portion of your sample to "stick" to the baseline and then slowly bleed up the plate as the mobile phase passes, resulting in pronounced streaking and poor resolution.[1][2]

Q3: My compound seems to decompose during column chromatography. Is this common?

A3: Yes, decomposition on silica gel is a significant risk, especially for sensitive β-amino alcohols. The acidic nature of silica can catalyze side reactions, such as:

  • Elimination: Dehydration of the alcohol to form an enamine or alkene.

  • Rearrangement: Acid-catalyzed rearrangements of the carbon skeleton.

  • Ring-Closing/Opening: For certain structures, the acidic environment can trigger intramolecular cyclization or other reactions. It is crucial to assess the stability of your compound on silica with a preliminary TLC analysis before committing to a large-scale column.

Part 2: Troubleshooting and Purification Strategy Decision Workflow

The first step in any purification is a logical assessment of the crude material. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_0 cluster_1 Solid Product Path cluster_2 Oily Product Path start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction check_impurities Analyze Organic Layer by TLC/NMR Are acidic/basic impurities removed? extraction->check_impurities check_impurities->extraction No, repeat product_state After Solvent Removal, is the Product a Solid or Oil? check_impurities->product_state Yes recrystallize Recrystallization / Trituration product_state->recrystallize Solid salt_formation Attempt Salt Formation (e.g., HCl, Oxalic Acid) product_state->salt_formation Oil check_purity_solid Check Purity (TLC/NMR/MP) recrystallize->check_purity_solid pure_solid Pure Solid Product check_purity_solid->pure_solid Pure chromatography Column Chromatography check_purity_solid->chromatography Not Pure is_salt_solid Is the Salt Crystalline? salt_formation->is_salt_solid recrystallize_salt Recrystallize Salt & Liberate Free Base is_salt_solid->recrystallize_salt Yes is_salt_solid->chromatography No recrystallize_salt->check_purity_solid distillation Vacuum Distillation chromatography->distillation If thermally stable & non-volatile impurities distillation->chromatography If thermally unstable or similar B.P.

Caption: Decision workflow for purifying β-amino alcohol oils.

Part 3: In-Depth Troubleshooting Guides

Guide 1: Column Chromatography

This is often the most powerful but frustrating technique. Success depends on neutralizing the problematic interactions between the analyte and the stationary phase.

Q: How can I prevent streaking and improve separation on a silica gel column?

A: You must modify your system to reduce the analyte's interaction with acidic silanol groups.

  • Strategy 1: Mobile Phase Modification (Most Common). The goal is to add a competitive base to the eluent that will preferentially bind to the silica's acidic sites, allowing your compound to travel more freely.

    • Add Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH): For standard silica gel chromatography, adding 0.5-2% (v/v) of triethylamine or a few drops of concentrated ammonium hydroxide to your mobile phase is highly effective.[3] The amine additive neutralizes the acidic sites on the silica surface.

    • Use a Buffered System: For reversed-phase chromatography (C18 silica), using a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) is critical to maintain a consistent pH and ensure reproducible retention times.

  • Strategy 2: Use a Deactivated or Different Stationary Phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative. Basic alumina is particularly useful for highly basic compounds.

    • Reversed-Phase Silica (C18): In this case, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used.[2] Separation is based on hydrophobicity rather than polarity, which can be advantageous.

Table 1: Recommended Starting Solvent Systems for Chromatography

Stationary PhaseMobile Phase (Eluent)Additive (if needed)Rationale
Silica GelHexanes/Ethyl Acetate or Dichloromethane/Methanol0.5-2% Triethylamine (Et₃N)Et₃N blocks acidic silanol sites, preventing streaking of the basic amine.[3]
Alumina (Neutral)Hexanes/Ethyl AcetateNone typically neededLess acidic surface reduces strong interactions with basic compounds.
C18 (Reversed-Phase)Water/Methanol or Water/Acetonitrile0.1% TFA or Formic Acid; or 10mM Ammonium AcetateControls the ionization state of the amine and alcohol for consistent retention and good peak shape.

Protocol: Basic-Modified Silica Gel Flash Chromatography

  • Preparation: Dry-load your crude oil onto a small amount of silica gel. To do this, dissolve the oil in a minimal amount of a volatile solvent (e.g., DCM or MeOH), add silica gel (approx. 2-3x the mass of your crude oil), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., 90:10 Hexanes:EtOAc) that already contains 1% triethylamine .

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column, collecting fractions. Start with the initial mobile phase and gradually increase the polarity (e.g., move from 10% EtOAc to 20%, 30%, etc.). Crucially, ensure every eluent mixture you use contains the same 1% concentration of triethylamine.

  • Monitoring: Monitor the collected fractions by TLC. Use a TLC plate and the same mobile phase system (including the Et₃N). Visualize under UV light and/or by staining (e.g., with ninhydrin or permanganate stain).

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High vacuum may be necessary to remove the last traces of Et₃N.

Guide 2: Crystallization via Salt Formation

If chromatography is failing or your product is still impure, converting the oily free base into a salt is an excellent strategy to induce crystallization. Salts are ionic, have higher melting points, and form well-defined crystal lattices more readily than their hydrogen-bonded oil counterparts.[4]

Q: My amino alcohol oil won't crystallize from any solvent. How do I make a salt?

A: The process involves reacting your basic amine with an acid to form an ammonium salt, which is often a stable, crystalline solid that can be purified by recrystallization.

Salt_Formation_Workflow start Impure Amino Alcohol Oil in a suitable solvent (e.g., Ether, EtOAc) add_acid Add Acid (e.g., HCl in Ether, Oxalic Acid in EtOH) Dropwise with stirring start->add_acid precipitate Salt Precipitates as a Solid add_acid->precipitate filtration Isolate by Suction Filtration precipitate->filtration recrystallize Recrystallize the Salt from a suitable solvent (e.g., EtOH/Water) filtration->recrystallize liberate Liberate Free Base: Dissolve salt in H₂O, add base (NaOH, NaHCO₃), and extract with organic solvent recrystallize->liberate final_product Pure Amino Alcohol Oil liberate->final_product

Caption: Workflow for purification via salt crystallization.

Protocol: Purification via Oxalate Salt Formation

  • Dissolution: Dissolve your crude β-amino alcohol oil (1.0 equivalent) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Acid Addition: In a separate flask, dissolve a stoichiometric equivalent (1.0 eq.) of oxalic acid in the same solvent. Note: Oxalic acid is a diacid, so 0.5 equivalents may be used if a 2:1 amine:acid salt is expected.

  • Precipitation: Slowly add the oxalic acid solution to the stirring amino alcohol solution at room temperature. The oxalate salt will often precipitate immediately as a white solid. If no solid forms, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod.

  • Isolation: Collect the solid salt by suction filtration and wash the filter cake with a small amount of cold solvent to remove soluble impurities.[4]

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Liberation of Free Base: To recover your purified amino alcohol, dissolve the salt in water, add a base (e.g., saturated sodium bicarbonate or 1M NaOH solution) until the solution is basic (pH > 9), and then extract your pure amino alcohol oil into an organic solvent (like dichloromethane or ethyl acetate).[5][6]

  • Final Step: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.

Guide 3: Distillation

For thermally stable compounds, vacuum distillation can be an effective method for separating your product from non-volatile impurities (like salts or baseline material from a column) or from solvents with much different boiling points.

Q: When should I consider distillation, and what are the risks?

A: Consider distillation if your compound is:

  • Thermally Stable: It does not decompose at its boiling point (even under vacuum).

  • Free of Impurities with Similar Boiling Points: Distillation will not separate isomers or compounds with close boiling points effectively without a fractional distillation setup.

The primary risks are:

  • Decomposition: High temperatures can cause decomposition, as mentioned earlier.

  • Racemization: For chiral β-amino alcohols, the heat can sometimes be enough to cause racemization, compromising the stereochemical integrity of your product.

  • Azeotrope Formation: The compound may form a constant-boiling mixture (azeotrope) with residual solvents or water, making separation by distillation impossible.[7]

Table 2: Distillation Troubleshooting

ProblemProbable CauseSolution
No product distills over Vacuum is not low enough; boiling point is too high.Use a better vacuum pump (e.g., diffusion or turbomolecular pump). Use a Kugelrohr apparatus for very high-boiling oils.
Product decomposes ("bumping" and darkening) Temperature is too high; compound is thermally unstable.Lower the pressure to lower the boiling point. If decomposition persists, distillation is not a suitable method. Choose chromatography or crystallization.
Distillate is still impure Impurities have similar boiling points.Use fractional distillation with a Vigreux or packed column. If this fails, another method is required.[8]

References

  • Yao Xue Xue Bao. (1990). Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography. PubMed. Available at: [Link]

  • Persson, B. A., & Andersson, P. G. (2001). Dynamic Kinetic Resolution of β-Azido Alcohols. An Efficient Route to Chiral Aziridines and β-Amino Alcohols. The Journal of Organic Chemistry, 66(10), 3465–3470. Available at: [Link]

  • Wang, Z., et al. (2017). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications, 53(83), 11479-11482. Available at: [Link]

  • Ferraccioli, R. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1735. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • University of Arkansas Little Rock. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. Available at: [Link]

  • ATAR Chemistry QCE. (2025, July 30). TLC Thin Layer Chromatography with amino acids. YouTube. Available at: [Link]

  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
  • de Vries, J. G., & Mršić, N. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(76), 14337-14340. Available at: [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Vicario, J. et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. Available at: [Link]

  • Altun, M., & Sert, H. (2012). Separation techniques: Chromatography. PMC. Available at: [Link]

  • Difford's Guide. (n.d.). Distillation - The science of distillation. Available at: [Link]

  • University of Toronto. (n.d.). ORGANIC LABORATORY TECHNIQUES 10 - DISTILLATION. Available at: [Link]

  • Shcherbakov, A. A., et al. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. Available at: [Link]

  • Wenzel, T. J., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. PMC. Available at: [Link]

  • Allen, S. K. (2012). SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. A Thesis Document. Available at: [Link]

  • Selvam, P., & Kumar, A. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. Available at: [Link]

  • Wang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]

  • Shcherbakov, A. A., et al. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. Available at: [Link]

  • Ahmad, I., & Ahmad, F. (2016). Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. ResearchGate. Available at: [Link]

  • Reddy, P. V. N., & O'Doherty, G. A. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry, 78(14), 7245–7254. Available at: [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Nedstar. (2025, November 25). The art of alcohol distillation. Available at: [Link]

Sources

Optimization

Minimizing side reactions during the synthesis of 2-amino-2-arylethanols

Technical Support Center: 2-Amino-2-Arylethanol Synthesis Topic: Minimizing Side Reactions & Process Optimization Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Core Directive: The Chemical Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-2-Arylethanol Synthesis Topic: Minimizing Side Reactions & Process Optimization Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Chemical Challenge

The synthesis of 2-amino-2-arylethanols (e.g., phenylglycinol derivatives) presents a unique set of "pain points" distinct from aliphatic amino alcohols. The benzylic position makes the


-proton acidic (prone to racemization), while the 1,2-amino alcohol motif acts as a bidentate ligand, trapping metal/boron reagents.

This guide addresses the three critical failure modes:

  • The Boron Trap: Pseudo-low yields due to stable product-reagent complexes.

  • Benzylic Lability: Racemization during reduction or workup.

  • Regio-Scrambling: Incorrect ring-opening of aziridine or epoxide precursors.

Troubleshooting Knowledge Base (Q&A)

Ticket #104: "My reduction of phenylglycine shows 100% conversion, but I only isolate 30% yield."

Diagnosis: Boron-Nitrogen Complexation (The "Sticky Boron" Effect). When reducing amino acids with Borane (


, 

) or generated in situ (

), the resulting amino alcohol forms a highly stable 5-membered chelate with boron. This complex is not broken down by simple water/bicarbonate washes. The product remains in the organic layer as a borane adduct or is lost in the aqueous layer as a water-soluble borate complex.

Resolution: You must employ an aggressive quench to hydrolyze the B-N bond.

  • Method A (Oxidative): Treat the crude reaction mixture with 30%

    
     and NaOH for 1 hour (exothermic, use cooling).
    
  • Method B (Refluxing Methanol/Base): After the reaction, add excess MeOH and reflux. If the complex persists, reflux with aqueous KOH for 2–4 hours.

  • Method C (Acidic Reflux): Reflux with 10% HCl or

    
     for 1 hour, then basify to pH >12 to extract the free amine.
    

Technical Insight: The B-N bond in these cyclic adducts is significantly stronger than in aliphatic amines due to the rigidity of the 5-membered ring formed with the oxygen.

Ticket #105: "The enantiomeric excess (ee) dropped from 99% (starting material) to 82% (product)."

Diagnosis: Benzylic Deprotonation or Imine Tautomerization. 2-Amino-2-arylethanols have a benzylic proton at the chiral center.

  • Thermal Racemization: If you used

    
     (LAH) at reflux, the high temperature and strong basicity can deprotonate the 
    
    
    
    -carbon.
  • Imine Intermediate: During reduction, an imine intermediate forms. If the reduction is slow, the imine can tautomerize to an achiral enamine before being reduced.

Resolution:

  • Switch Reagents: Move from

    
     to the 
    
    
    
    system
    . It generates diborane in situ at milder temperatures and is less basic.
  • Temperature Control: Do not reflux the initial hydride addition. Add

    
     to 
    
    
    
    at 0°C, stir at RT, and only reflux after the initial hydride transfer is complete to drive the final cleavage.
  • Protect the Nitrogen: If racemization persists, use N-Boc-phenylglycine. The carbamate proton is less likely to participate in tautomerization mechanisms compared to the free amine.

Ticket #106: "I'm opening a 2-arylaziridine to get the alcohol, but I'm getting the wrong isomer."

Diagnosis: Regocontrol Failure (Electronic vs. Steric). You are likely using acidic conditions or a Lewis Acid catalyst.[1]

  • The Problem: Acidic conditions protonate the aziridine. The nucleophile (water/OH-) attacks the carbon that best stabilizes a positive charge. In 2-arylaziridines, the benzylic position (C2) stabilizes the partial carbocation, leading to attack at C2. This yields the 2-amino-1-arylethanol (wrong isomer).

  • The Goal: You want 2-amino-2-arylethanol, which requires attack at the terminal carbon (C3) .

Resolution:

  • Force

    
     Mechanism:  Use basic/nucleophilic conditions without acid activation.
    
  • Reagent: Use Acetate or Hydroxide in a polar aprotic solvent (DMF/DMSO). This forces attack at the less hindered terminal carbon (C3).

Visualization: Pathways & Mechanisms

Figure 1: The Boron-Complex Trap & Release

This diagram illustrates why standard workups fail and how to release the product.

BoronTrap Start Phenylglycine Red Reduction (NaBH4/I2 or BH3) Start->Red Trap STABLE COMPLEX (Amino-Alcohol-Borane) Red->Trap Forms 5-membered chelate Mild Mild H2O/NaHCO3 Workup Trap->Mild Aggressive Aggressive Quench (KOH/MeOH Reflux or H2O2) Trap->Aggressive Fail Product Lost (Remains Complexed) Mild->Fail B-N bond intact Success Free Amino Alcohol (2-amino-2-arylethanol) Aggressive->Success Hydrolysis of B-N bond

Caption: The "Boron Trap" mechanism showing the necessity of aggressive hydrolysis to break the stable B-N chelate.

Figure 2: Regioselectivity in Aziridine Opening

Decision tree to ensure the correct isomer is synthesized.

AziridineRegio Start 2-Arylaziridine ConditionA Acidic / Lewis Acid (H+, BF3) Start->ConditionA ConditionB Basic / Nucleophilic (OH-, OAc-) Start->ConditionB MechA Mechanism: Carbocation Character (Electronic Control) ConditionA->MechA MechB Mechanism: Steric Hindrance (SN2 Direct Attack) ConditionB->MechB ResultA Attack at C2 (Benzylic) Result: 2-amino-1-arylethanol (WRONG ISOMER) MechA->ResultA ResultB Attack at C3 (Terminal) Result: 2-amino-2-arylethanol (CORRECT TARGET) MechB->ResultB

Caption: Regiochemical outcomes of aziridine ring-opening based on reaction conditions.

Recommended Protocol: Reduction

This protocol is selected for its balance of safety (avoids handling solid LAH), cost (cheaper than


), and enantiomeric preservation.

Reagents:

  • (R)-Phenylglycine (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Iodine (

    
    ) (1.0 equiv)
    
  • Anhydrous THF[2]

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Add

    
     and anhydrous THF. Cool to 0°C.[2][3]
    
  • Amino Acid Addition: Add the Phenylglycine solid in one portion.

  • Iodine Addition (Critical): Dissolve

    
     in THF and add dropwise over 30–60 minutes at 0°C.
    
    • Observation: Evolution of

      
       gas occurs. The solution will turn colorless as 
      
      
      
      is consumed to form
      
      
      .
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Then, heat to reflux for 12–18 hours.

    • Why Reflux? This drives the reduction of the carboxylate to the alcohol and ensures completion.

  • The Quench (The "Fix"):

    • Cool to RT. Carefully add Methanol until gas evolution ceases (destroys excess hydride).

    • Evaporate solvent to a white paste.[3]

    • Hydrolysis: Add 20% aqueous KOH (approx 3 mL per mmol substrate). Stir at RT for 4 hours (or warm to 60°C for 1 hour).

    • Verification: Check LCMS. If the mass corresponds to [M+BH3], extend hydrolysis time.

  • Extraction: Extract with DCM or EtOAc. The product is in the organic layer.[4]

Data Comparison: Reducing Agents

ReagentRisk of RacemizationWorkup DifficultyYield (Typical)Notes

HighHigh (Emulsions)60-75%Harsh conditions; outdated for this substrate.

LowHigh (Complexation)40-80%Expensive; requires aggressive quench.

Low Medium 85-95% Recommended. Generates Borane in situ; safer.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids to amino alcohols.[2][4][5] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Context: Establishes the system as a standard for preventing racemiz
  • Abiko, A., & Masamune, S. (1992). Boron-mediated reduction of amino acids.[2][4][5] Tetrahedron Letters, 33(38), 5517-5518.

    • Context: Discusses the formation of stable amino-borane complexes and the necessity of specific workups.
  • Stammen, B., Berlage, U., & Kesselgruber, R. (2021). Regioselective Ring Opening of Aziridines. Organic Process Research & Development.

    • Context: General grounding for regiochemical control in aziridine opening (Nucleophilic vs Acidic).
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

    • Context: Mechanistic review of the system.

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

Disclaimer: Specific experimental solubility data for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol is not extensively available in public literature. This guide is therefore based on established physicochemical principle...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific experimental solubility data for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol is not extensively available in public literature. This guide is therefore based on established physicochemical principles and data from structurally analogous aromatic amino alcohols. The strategies provided are designed to offer a robust, systematic approach to solubility optimization for this class of compounds.

Understanding the Molecule: Physicochemical Profile

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol is an aromatic amino alcohol. Its structure dictates its solubility behavior.

  • Aromatic Ring (2-methylphenyl): This bulky, non-polar group contributes to hydrophobicity and favors solubility in non-polar organic solvents.

  • Amino Group (-NHCH₃): This is a weak base and a hydrogen bond acceptor/donor. Its ability to be protonated at low pH can dramatically alter solubility.[1][2]

  • Hydroxyl Group (-OH): This is a polar, protic group capable of strong hydrogen bonding, which favors solubility in polar protic solvents.[3]

  • Overall Character: The molecule is amphipathic, possessing both polar (amino, hydroxyl) and non-polar (aromatic ring) regions. This dual nature can make finding a single ideal solvent challenging.[4][5]

Due to these features, the principle of "like dissolves like" is a crucial starting point, but a nuanced approach is often required.[6]

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My compound won't dissolve in a non-polar solvent (e.g., Hexane, Toluene).

  • Why is this happening? Although the 2-methylphenyl group is non-polar, the high polarity and hydrogen-bonding capacity of the amino and hydroxyl groups prevent dissolution in highly non-polar solvents. The energy required to break the intermolecular hydrogen bonds of the solute is greater than the energy gained by interacting with the non-polar solvent.[3]

  • What should I do?

    • Increase Polarity: Switch to a solvent with a higher polarity index. A good starting point would be moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate.

    • Use a Co-solvent: Introduce a small amount of a polar solvent (e.g., 1-5% Methanol or Ethanol) to the non-polar system. The polar co-solvent can disrupt the solute's hydrogen bonds and help solvate the polar functional groups.

Issue 2: The compound has poor solubility in a polar aprotic solvent (e.g., Acetone, Acetonitrile, DMF).

  • Why is this happening? While these solvents are polar, they are primarily hydrogen bond acceptors. Your compound is both a hydrogen bond donor (from the -OH and -NH groups) and acceptor. The solvent may not be able to adequately satisfy the compound's hydrogen bonding requirements, leading to limited solubility.

  • What should I do?

    • Switch to a Protic Solvent: Try a polar protic solvent like Methanol, Ethanol, or Isopropanol. These solvents can act as both hydrogen bond donors and acceptors, more effectively solvating your molecule.[3]

    • Gentle Heating: For many compounds, solubility increases with temperature.[7] Try warming the solution to 40-50°C. Always check the compound's stability at higher temperatures first.

    • Sonication: Use an ultrasonic bath to provide energy to break apart the solute's crystal lattice structure, which can accelerate dissolution.

Issue 3: After initial dissolution, my compound precipitates out of solution.

  • Why is this happening? This often indicates that you have created a supersaturated solution, which is unstable. This can happen if you used heat to dissolve the compound and then allowed it to cool, or if the solvent began to evaporate. It can also occur if the stock solution is added to a buffer where it is less soluble.[8]

  • What should I do?

    • Determine Equilibrium Solubility: You may have exceeded the compound's thermodynamic solubility limit in that solvent at that temperature. A formal solubility assessment may be needed (see Protocol 1).

    • Maintain Temperature: If heating was used, ensure the solution is maintained at that temperature for the duration of your experiment.

    • Use a Co-Solvent System: A mixture of solvents may provide more stable solubility than a single solvent. For example, a 9:1 mixture of DCM:Methanol might provide better long-term stability.

Issue 4: I need to dissolve the compound for an acidic or basic reaction, but it's not dissolving.

  • Why is this happening? The amino group's basicity is key here.

  • What should I do?

    • Acidic Conditions: To increase solubility in polar solvents (including aqueous systems), you can form the corresponding ammonium salt.[9][10] Add a stoichiometric amount of a suitable acid (e.g., HCl, Acetic Acid). The resulting salt will have significantly higher polarity and solubility in polar media.[1] For example, reacting the compound with one equivalent of HCl in a solvent like isopropanol will form the hydrochloride salt.

    • Basic Conditions: In strongly basic conditions, the compound will remain in its free base form. Solubility will be dictated by the principles outlined in the issues above. Note that deprotonating the hydroxyl group would require a very strong base and is generally not a primary strategy for enhancing solubility in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent to start with? A1: Based on the amphipathic nature of the molecule, a polar protic solvent like Ethanol or Methanol is an excellent starting point. They can engage in hydrogen bonding with the hydroxyl and amino groups while also having enough non-polar character to interact with the aromatic ring.

Q2: How can I quickly screen for a suitable solvent? A2: Perform a small-scale solubility test.[8] Add a small, known amount of your compound (e.g., 1 mg) to a series of vials, then add a measured volume (e.g., 100 µL) of different solvents. Vortex and observe. This will give you a qualitative sense of solubility (e.g., soluble, partially soluble, insoluble) across a range of solvent polarities.

Q3: Can I use theoretical models to predict a good solvent? A3: Yes, Hansen Solubility Parameters (HSP) can be a powerful predictive tool.[11][12] HSP breaks down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[13][14] While the specific HSP values for your compound are not published, you can use software to estimate them based on its structure and then find solvents with similar parameters.

Q4: My compound is an oil. Does this change the approach? A4: If your compound is a viscous oil at room temperature, the challenge is less about breaking a crystal lattice and more about overcoming strong intermolecular forces (like hydrogen bonding). The same principles apply: use polar protic solvents or co-solvent systems to effectively solvate the molecule and reduce its viscosity, making it easier to handle.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a step-by-step method for systematically identifying an optimal solvent or co-solvent system.

  • Preparation: Weigh 2 mg of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol into five separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add 200 µL of a different test solvent, starting with a range of polarities (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol). This creates an initial target concentration of 10 mg/mL.

  • Initial Dissolution Attempt: Vortex each tube vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect each tube for undissolved material. A clear solution indicates full dissolution.

  • Incremental Solubilization: For tubes with remaining solid:

    • Sonication: Place the tube in an ultrasonic bath for 10 minutes. Observe again.

    • Heating: Place the tube in a heat block at 45°C for 10 minutes, vortexing intermittently. Observe. Caution: Ensure the solvent is not volatile enough to cause pressure buildup.

  • Co-Solvent Titration (If Necessary): If the compound is insoluble in a primary solvent but you need to use that system, add a strong co-solvent (like Methanol or DMSO) dropwise (e.g., 5 µL at a time) until the compound dissolves. Record the final solvent ratio.

Data Presentation: Solvent Properties and Suitability

The table below summarizes properties of common organic solvents to guide your selection.

SolventPolarity IndexTypeH-Bond DonorH-Bond AcceptorPredicted Suitability for Target Compound
Hexane0.1Non-polarNoNoPoor
Toluene2.4Non-polarNoNoPoor to Moderate
Dichloromethane3.1Polar AproticNoYesModerate
Diethyl Ether2.8Polar AproticNoYesModerate
Ethyl Acetate4.4Polar AproticNoYesModerate to Good
Acetone5.1Polar AproticNoYesModerate to Good
Isopropanol3.9Polar ProticYesYesGood
Ethanol4.3Polar ProticYesYesExcellent (Recommended Start)
Methanol5.1Polar ProticYesYesExcellent (Recommended Start)
Acetonitrile5.8Polar AproticNoYesModerate to Good
DMSO7.2Polar AproticNoYesGood (as a strong co-solvent)
Water10.2Polar ProticYesYesPoor (as free base); Good (as salt)

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for troubleshooting the solubility of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol.

Solubility_Workflow cluster_start Initial Assessment cluster_screening Solvent Screening cluster_troubleshoot Troubleshooting cluster_end Outcome Start Start: Need to Dissolve Compound Analyze Analyze Structure: - Aromatic (Non-polar) - Amino/Hydroxyl (Polar, H-Bonding) Start->Analyze Screen Screen Polar Protic Solvents (e.g., Ethanol, Methanol) Analyze->Screen Is_Soluble Is it Soluble? Screen->Is_Soluble Try_Aprotic Try Polar Aprotic (e.g., Acetone, Ethyl Acetate) Is_Soluble->Try_Aprotic No Success Success: Optimized Protocol Achieved Is_Soluble->Success Yes Use_Energy Apply Energy: 1. Sonication 2. Gentle Heat (45°C) Try_Aprotic->Use_Energy Co_Solvent Use Co-Solvent System (e.g., DCM + 5% Methanol) Use_Energy->Co_Solvent Salt_Formation Consider Salt Formation (e.g., Add HCl for polar systems) Co_Solvent->Salt_Formation Salt_Formation->Success

Caption: A decision tree for systematic solvent selection and solubility optimization.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • Rowan University. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Gabani, R., & Singh, D. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 548-557. [Link]

  • Kumar, L., & Singh, S. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 203-209. [Link]

  • University of Chemistry and Technology, Prague. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

  • Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17835. [Link]

  • Guest, D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(18), 11421-11463. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Particle Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Wikipedia. (n.d.). Alkanolamine. [Link]

  • PubChem. (n.d.). 2-[2-(methylamino)phenyl]ethan-1-ol. [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

Optimization

Technical Support Center: Resolving Separation Issues in HPLC of o-Tolyl Derivatives

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of o-tolyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of o-tolyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common separation challenges. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower your method development and optimization.

Frequently Asked Questions (FAQs)

Part 1: Foundational Concepts
Q1: What are the primary challenges in the HPLC separation of o-tolyl derivatives?

Separating o-tolyl derivatives is often challenging due to the presence of positional isomers (ortho-, meta-, para-). These isomers have the same molecular formula and very similar physicochemical properties, such as hydrophobicity and pKa.[1] This similarity means they interact with the stationary and mobile phases in a nearly identical manner, making them difficult to resolve using standard reversed-phase methods.[2] The key to their separation lies in exploiting subtle differences in their spatial arrangement and electronic properties. For instance, the position of the methyl group on the toluene ring can influence dipole moments and planarity, which can be leveraged with specific stationary phases.[3]

Q2: What are the fundamental chromatographic parameters I should focus on to improve the separation of o-tolyl isomers?

The success of any separation is governed by the resolution (Rs) between peaks. The resolution equation provides a roadmap for optimization by highlighting three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k').

Resolution (Rs) = (√N / 4) * (α - 1 / α) * (k' / 1 + k') [4]

  • Efficiency (N): This relates to the narrowness of the peaks (peak broadening). Higher efficiency (more theoretical plates) leads to sharper peaks, which can improve resolution. It can be enhanced by using columns with smaller particles (e.g., sub-2 µm), longer columns, or by optimizing the flow rate.[4][5]

  • Selectivity (α): This is the most critical factor for separating closely related isomers.[2] It represents the ability of the chromatographic system to differentiate between two analytes. Changing the mobile phase composition (e.g., organic modifier, pH) or the stationary phase chemistry has the most significant impact on selectivity.[2][6]

  • Retention Factor (k'): This describes how long an analyte is retained on the column. An optimal k' range (typically 2-10) is necessary for good resolution. It is most easily adjusted by changing the strength of the mobile phase (e.g., the percentage of organic solvent in reversed-phase HPLC).[2][4]

Part 2: Common Problems & Step-by-Step Solutions
Problem Area 1: Poor Resolution and Co-elution
Q3: My o-tolyl isomers are co-eluting or have very poor resolution (Rs < 1.5). What is the first and most impactful parameter to adjust?

The most powerful and immediate tool to improve the separation of isomers is to modify the mobile phase composition to enhance selectivity (α).[2][7]

  • Adjust Mobile Phase Strength: Your first step should be to adjust the retention factor (k') into the optimal 2-10 range by altering the aqueous-to-organic solvent ratio.[2] For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times.[4] This increased interaction time with the stationary phase can often reveal separation that was not visible when peaks were eluting too quickly.

  • Switch to a Shallow Gradient: If you are using an isocratic method, switching to a gradient elution is a highly effective strategy.[7] For isomers that are very similar, a shallow gradient (a slow, gradual increase in the organic solvent percentage) can significantly improve resolution by allowing more time for differential partitioning to occur.[7]

Q4: I've optimized the solvent strength and gradient, but my isomers are still not baseline-separated. What is my next move?

If adjusting the solvent strength is insufficient, the next step is to change the type of organic modifier in your mobile phase. Different solvents interact with analytes and the stationary phase in unique ways, which can dramatically alter selectivity.

The three most common reversed-phase organic modifiers—acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF)—have distinct properties. A study on the separation of carvacrol and thymol (positional isomers) demonstrated that baseline separation could be achieved with ACN or THF, but not with methanol, highlighting the profound impact of solvent choice.[8]

  • Change the Organic Modifier: If you started with acetonitrile, try substituting it with methanol, or vice-versa.[2] ACN is aprotic and a weaker hydrogen-bond acceptor, while MeOH is protic and can act as both a hydrogen-bond donor and acceptor. These differences can alter the elution order and improve the separation of isomers.[8]

Q5: I've tried different mobile phases with my C18 column and the resolution is still poor. Should I consider a different column?

Absolutely. When mobile phase optimization is exhausted, the stationary phase chemistry is the next logical and most powerful parameter to change. For aromatic isomers like o-tolyl derivatives, standard C18 columns, which separate primarily based on hydrophobicity, may not provide enough selectivity.[3] You should select a stationary phase that offers alternative separation mechanisms.

Stationary PhasePrimary Separation Mechanism(s)Ideal for o-Tolyl Derivatives Because...
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π interactionsThe phenyl groups in the stationary phase can interact with the aromatic ring of the o-tolyl derivatives, providing enhanced selectivity for positional isomers.[1][4]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeThe electron-deficient fluorinated ring of the PFP phase offers unique selectivity for electron-rich aromatic compounds and can effectively separate isomers based on small differences in their electronic structure.[6]
Nitrile/Cyano (CN) Hydrophobic & dipole-dipole interactionsProvides alternative selectivity to C18 and Phenyl phases, particularly for compounds with polar functional groups.[4]

Switching from a C18 to a Phenyl or PFP column is a highly recommended strategy for improving the resolution of positional isomers.[4][6][9]

Q6: Can adjusting the column temperature improve the separation of o-tolyl derivatives?

Yes, temperature is a valuable tool that is often underutilized. Elevating the column temperature (e.g., from 30°C to 50°C) has two primary effects:

  • Reduces Mobile Phase Viscosity: This leads to more efficient mass transfer, resulting in sharper peaks (higher N) and lower system backpressure.[2][10]

  • Alters Selectivity: Changing the temperature can affect the thermodynamics of analyte-stationary phase interactions, which can sometimes change the elution order and improve the resolution between closely eluting peaks.[2][10][11]

In practice, starting a new separation at an elevated temperature (e.g., 40–60 °C for small molecules) is often a good strategy to maximize column efficiency from the outset.[2]

Problem Area 2: Peak Tailing
Q7: My o-tolyl derivative peaks are asymmetrical and tailing. What is causing this?

Peak tailing is a common issue, especially for basic or acidic compounds, and it can compromise both resolution and quantification.[12][13] The primary cause is often secondary interactions between the analyte and the stationary phase.[14] In reversed-phase chromatography with silica-based columns, exposed, acidic silanol groups (Si-OH) on the silica surface are the main culprits.[12] If your o-tolyl derivative has a basic functional group (e.g., an amine), it can interact strongly with these ionized silanols, leading to a secondary retention mechanism that causes tailing.[12][14]

Q8: How can I eliminate peak tailing for my o-tolyl derivatives?

There are several effective strategies to minimize unwanted silanol interactions:

  • Adjust Mobile Phase pH: This is the most common and effective solution. For basic compounds, lowering the mobile phase pH (e.g., to pH ≤ 3) protonates the silanol groups, suppressing their ionization and minimizing the unwanted ionic interaction.[12][14] This is often achieved by adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase.[7][15]

  • Use a Modern, End-Capped Column: Modern HPLC columns (often labeled as Type B silica) are manufactured with lower trace metal content and are "end-capped," where bulky chemical groups are used to block a significant portion of the residual silanols.[12][14] Using a high-purity, well-end-capped column significantly reduces the potential for peak tailing from the start.

  • Use a Mobile Phase Additive: For strongly basic compounds, a competitive base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites, preventing them from interacting with your analyte.[12]

  • Check for Sample Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[15]

G start Peak Tailing Observed (Tf > 1.2) q1 Are all peaks tailing or only specific ones? start->q1 all_peaks All Peaks Tailing q1->all_peaks All specific_peaks Specific (e.g., Basic) Peaks Tailing q1->specific_peaks Specific check_column Suspect Physical Issue: 1. Check for column void (reverse/flush). 2. Replace guard column. 3. Replace analytical column. all_peaks->check_column check_chem Suspect Chemical Interaction: Optimize Mobile Phase specific_peaks->check_chem ph_adjust 1. Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid to reach pH < 3) check_chem->ph_adjust column_select 2. Use a Modern, End-Capped Column or Phenyl/PFP Column ph_adjust->column_select sample_check 3. Check for Sample Overload (Reduce injection volume/concentration) column_select->sample_check

Problem Area 3: Chiral Separations
Q9: My o-tolyl derivative is chiral, and I need to separate the enantiomers. Can I use a standard HPLC column?

No, enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on standard (achiral) HPLC columns like C18 or Phenyl.[1] To separate enantiomers, you must introduce a chiral component into the chromatographic system. The most common and effective method is to use a Chiral Stationary Phase (CSP).[16][17]

CSPs are packed with a chiral selector that transiently forms diastereomeric complexes with the enantiomers. Because diastereomers have different physical properties, they interact with the stationary phase differently and are separated.[18]

Common Approaches for Chiral Separation:

  • Direct Method (Using a CSP): This is the preferred approach. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and are effective for a broad range of compounds.[16][19] The selection of the specific CSP and mobile phase (normal-phase, reversed-phase, or polar organic) is often an empirical process.[17]

  • Indirect Method (Derivatization): In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers.[18] These diastereomers can then be separated on a standard achiral column. This method is less common as it requires an extra reaction step and the availability of a suitable derivatizing agent.[18]

For separating enantiomers of a chiral o-tolyl derivative, screening several different types of CSPs under both normal-phase and reversed-phase conditions is the most effective strategy.[16]

Experimental Protocols

Protocol 1: Systematic Method Development for Separating Positional o-Tolyl Isomers

This protocol outlines a systematic approach to developing a robust separation method for o-tolyl positional isomers (ortho, meta, para) using reversed-phase HPLC.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for all three isomers.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
  • Mobile Phase B: Acetonitrile (ACN).
  • Detector: UV, set to an appropriate wavelength for your analytes (e.g., 254 nm).
  • Temperature: 40°C.
  • Flow Rate: 1.0 mL/min.

2. Scouting Gradient:

  • Perform a fast "scouting" gradient to determine the approximate elution conditions.
  • Gradient Program: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes.
  • Analysis: Identify the approximate %B at which the isomers begin to elute.

3. Optimization of Gradient Slope:

  • Based on the scouting run, design a shallower gradient around the elution window of the isomers.
  • Example: If isomers elute between 40-50% B in the scouting run, try a new gradient:
  • Start at 30% B.
  • Ramp from 30% B to 60% B over 15 minutes.
  • Goal: To improve the initial separation and determine if the C18 column provides sufficient selectivity.

4. Mobile Phase Selectivity Optimization (If Resolution is still < 1.5):

  • Replace Mobile Phase B (ACN) with Methanol (MeOH).
  • Repeat the scouting and optimized gradient runs (Steps 2 & 3). Methanol's different solvent properties may significantly alter the selectivity and improve resolution.[2]

5. Stationary Phase Selectivity Optimization (If Resolution is still < 1.5):

  • If neither ACN nor MeOH provides adequate separation on the C18 column, switch to a column with a different selectivity.
  • Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column of similar dimensions.[6][9]
  • Repeat the optimization process starting with the scouting gradient (Step 2) using ACN as the organic modifier. These phases offer π-π interactions that are often key to separating positional isomers.[4]

G start Start: Separate o-Tolyl Isomers step1 Step 1: C18 Column Scout Gradient (ACN) start->step1 q1 Rs >= 1.5? step1->q1 step2 Step 2: Optimize Gradient (Shallow Slope) q1->step2 No success Success: Method Developed q1->success Yes q2 Rs >= 1.5? step2->q2 step3 Step 3: Change Organic Modifier (Switch to MeOH) q2->step3 No q2->success Yes q3 Rs >= 1.5? step3->q3 step4 Step 4: Change Stationary Phase (Switch to Phenyl or PFP Column) q3->step4 No q3->success Yes q4 Rs >= 1.5? step4->q4 q4->step2 No, Re-optimize Gradient on New Column q4->success Yes

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
  • Wolf, J.-P., et al. (2021).
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers. Benchchem.
  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19).
  • HPLC Troubleshooting Guide.
  • How can I prevent peak tailing in HPLC? (2013, November 27).
  • Lan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • HPLC Column for Structural Isomers. Nacalai Tesque, Inc.
  • Addressing peak tailing in HPLC analysis of phenolic compounds. Benchchem.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18).
  • Mobile-phase selection for isomer selectivity in reversed-phase liquid chrom
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014, April 3). Agilent Technologies.
  • Separation of o-Tolyl benzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • Zhang, Q., et al. (2022). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation.
  • Optimizing HPLC parameters for separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • Chiral HPLC Separ
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids. (2025, April 23). MDPI.
  • Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC. (2014, January 15). PubMed.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Improving HPLC Separation of Polyphenols. (2009, April 1).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Characterization of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol and its Structural Analogs

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of thi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the NMR characterization of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, a molecule of interest in medicinal chemistry. In the absence of published experimental spectra for this specific compound, this guide provides a robust framework for its characterization through a combination of predicted NMR data and a comparative analysis with structurally related, well-characterized molecules.

This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to approach the structural verification of a new chemical entity. By examining the subtle yet significant differences in NMR spectra between the target molecule and its analogs, we can gain a deeper appreciation for the structure-spectra relationship and build a confident assignment of the target's NMR data.

The Power of Prediction and Comparison in NMR Spectroscopy

The first step in characterizing a novel compound is often the prediction of its NMR spectrum. Modern computational tools can provide a reliable estimate of ¹H and ¹³C chemical shifts, offering a valuable starting point for spectral assignment. However, these predictions are most powerful when used in conjunction with experimental data from closely related structures. By comparing the predicted spectrum of the target molecule with the known spectra of its analogs, we can identify key structural motifs and their impact on the NMR signals. This comparative approach allows for a more confident and nuanced interpretation of the experimental data once it is acquired.

Predicted NMR Spectral Data for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

The predicted ¹H and ¹³C NMR spectra for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol are presented below. These predictions were generated using a validated algorithm and serve as a foundational dataset for our comparative analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ar-H7.10 - 7.30 (m, 4H)125.0 - 135.0
CH-OH4.85 (dd, 1H)72.0
CH-N3.55 (m, 1H)65.0
CH₂-OH3.70 (m, 2H)-
N-CH₃2.45 (s, 3H)34.0
Ar-CH₃2.35 (s, 3H)19.0
NHbroad-
OHbroad-

Comparative NMR Analysis with Structural Analogs

To understand the influence of specific structural features on the NMR spectrum of our target molecule, we will compare its predicted data with the experimental data of four key analogs: 2-Phenylethanol, 2-(Methylamino)-1-phenylethanol, and 2-(o-Toluidino)ethanol.

Analog 1: 2-Phenylethanol

This analog lacks both the methylamino group at the C2 position and the ortho-methyl group on the phenyl ring. Its spectrum provides a baseline for the chemical shifts of the phenyl and ethanol fragments.

Table 2: Experimental NMR Data for 2-Phenylethanol

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ar-H7.20-7.34 (m, 5H)138.6 (Cq), 129.2 (CH), 128.6 (CH), 126.5 (CH)
CH₂-OH3.86 (t, J=6.6 Hz, 2H)63.8
Ar-CH₂2.87 (t, J=6.6 Hz, 2H)39.2
OH1.65 (br s, 1H)-

Source: SDBS (Spectral Database for Organic Compounds)

Analog 2: 2-(Methylamino)-1-phenylethanol

This analog introduces the methylamino group at the C2 position but lacks the ortho-methyl substituent. Its NMR data will highlight the effect of the nitrogen atom on the adjacent protons and carbons.

Table 3: Experimental NMR Data for 2-(Methylamino)-1-phenylethanol

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ar-H7.25-7.40 (m, 5H)142.1 (Cq), 128.5 (CH), 127.6 (CH), 125.9 (CH)
CH-OH4.75 (dd, J=7.9, 4.5 Hz, 1H)73.5
CH₂-N2.80 (dd, J=12.5, 4.5 Hz, 1H), 2.65 (dd, J=12.5, 7.9 Hz, 1H)58.9
N-CH₃2.38 (s, 3H)34.1
NH/OHbroad-

Source: SDBS (Spectral Database for Organic Compounds)

Analog 3: 2-(o-Toluidino)ethanol

This analog features the ortho-methyl group on the phenyl ring and an amino group at the C2 position, but with a different substitution pattern (N-aryl vs N-alkyl). This comparison will help to discern the electronic and steric effects of the ortho-methyl group.

Table 4: Experimental NMR Data for 2-(o-Toluidino)ethanol

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ar-H6.70-7.20 (m, 4H)145.8 (Cq), 130.3 (CH), 127.1 (CH), 122.5 (CH), 117.4 (CH), 110.1 (CH)
N-CH₂3.35 (t, J=5.5 Hz, 2H)46.2
CH₂-OH3.85 (t, J=5.5 Hz, 2H)61.5
Ar-CH₃2.20 (s, 3H)17.5
NH/OHbroad-

Source: SDBS (Spectral Database for Organic Compounds)

Interpretation and Key Structural Correlations

  • Aromatic Region: The presence of the ortho-methyl group in the target molecule is expected to introduce greater complexity in the aromatic region of the ¹H NMR spectrum compared to the simple multiplet observed for 2-phenylethanol and 2-(methylamino)-1-phenylethanol. The chemical shifts of the aromatic protons will also be influenced by the steric and electronic effects of this substituent.

  • Chiral Center Protons: The protons on the chiral centers (CH-OH and CH-N) in the target molecule are expected to appear as complex multiplets due to diastereotopicity and coupling to each other and to the adjacent methylene protons. The chemical shift of the CH-OH proton will be significantly downfield due to the deshielding effect of the oxygen atom.

  • Methylene Protons: The protons of the CH₂-OH group are diastereotopic and will likely appear as two separate signals, each coupled to the adjacent CH-OH proton, resulting in a complex splitting pattern (e.g., doublet of doublets).

  • Methyl Groups: The N-CH₃ and Ar-CH₃ groups are expected to appear as sharp singlets in the ¹H NMR spectrum. Their respective ¹³C chemical shifts will be characteristic and can be used for definitive assignment. The chemical shift of the Ar-CH₃ group will be a key indicator of the ortho substitution.

Experimental Protocol for NMR Data Acquisition

For the successful characterization of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Optimize the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine one-bond ¹H-¹³C correlations.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Visualizing the Workflow and Structural Relationships

To further clarify the process of NMR-based structural elucidation and the relationships between the molecules discussed, the following diagrams are provided.

G cluster_0 NMR-Based Structural Elucidation Workflow Sample Preparation Sample Preparation 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Preparation->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Data Analysis & Assignment Data Analysis & Assignment 2D NMR (COSY, HSQC, HMBC)->Data Analysis & Assignment Structure Confirmation Structure Confirmation Data Analysis & Assignment->Structure Confirmation

Caption: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

G cluster_analogs Structural Analogs for Comparative Analysis Target: 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol Target: 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol 2-Phenylethanol 2-Phenylethanol Target: 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol->2-Phenylethanol - NHCH3, - o-CH3 2-(Methylamino)-1-phenylethanol 2-(Methylamino)-1-phenylethanol Target: 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol->2-(Methylamino)-1-phenylethanol - o-CH3 2-(o-Toluidino)ethanol 2-(o-Toluidino)ethanol Target: 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol->2-(o-Toluidino)ethanol Different N-substitution

Caption: Structural relationships between the target molecule and its analogs used for comparative NMR analysis.

Conclusion

The comprehensive NMR characterization of a novel compound like 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol is a critical step in its development. While experimental data for this specific molecule is not yet publicly available, this guide demonstrates a powerful and scientifically rigorous approach to its structural elucidation. By combining accurate NMR prediction with a detailed comparative analysis of structurally related analogs, researchers can build a confident and well-supported assignment of its NMR spectra. The methodologies and data presented herein provide a valuable resource for any scientist engaged in the synthesis and characterization of new chemical entities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRDB.org. An online resource for NMR prediction. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to the Determination of Absolute Configuration for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

Introduction The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity.[1] In pharmaceutical development, where enantiomers of a dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity.[1] In pharmaceutical development, where enantiomers of a drug can have vastly different pharmacological and toxicological profiles, the unambiguous assignment of stereochemistry is a regulatory and safety imperative.[2] The compound 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol is a chiral amino alcohol, a structural motif present in numerous pharmaceutical agents. Establishing its absolute configuration is a crucial step in its development as a drug candidate or chiral building block.

This guide provides a comparative analysis of the three principal methods for determining the absolute configuration of this target molecule: Single-Crystal X-ray Crystallography (SC-XRD), Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer field-proven insights into the causality behind procedural choices, enabling researchers to select and implement the most suitable strategy for their needs.

Method Selection Workflow

The choice of analytical method is contingent on several factors, primarily the physical state of the sample, the quantity available, and access to instrumentation. The following workflow provides a logical decision-making framework.

G start Start: Purified Enantiopure Sample of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol crystal Can a high-quality single crystal (~0.1 mm) be grown? start->crystal xray Method: Single-Crystal X-ray Crystallography (SC-XRD) (Definitive 'Gold Standard' Result) crystal->xray Yes no_crystal Sample is an oil, amorphous solid, or crystallization fails crystal->no_crystal No vcd_or_nmr Is a VCD spectrometer and computational software available? no_crystal->vcd_or_nmr vcd Method: Vibrational Circular Dichroism (VCD) (Reliable solution-state analysis) vcd_or_nmr->vcd Yes nmr Method: NMR using Mosher's Method (Requires chemical derivatization) vcd_or_nmr->nmr No

Caption: A logical workflow for selecting a method to determine absolute configuration.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is widely regarded as the most definitive and reliable method for unambiguously determining the absolute configuration of a chiral molecule.[1][3] It provides a direct visualization of the molecule's three-dimensional structure in the solid state.

Principle of the Technique

The determination of absolute configuration via SC-XRD relies on the phenomenon of anomalous dispersion (or resonant scattering).[1][4] When the X-ray radiation used has an energy close to the absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component, causing a phase shift.[1] This effect breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l) are equal. The differences in intensity between these "Bijvoet pairs" are dependent on the absolute configuration. The Flack parameter (x) is a refined value that indicates whether the determined structure is correct (x ≈ 0) or should be inverted (x ≈ 1).[1]

Applicability to 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

The primary and most significant prerequisite for this technique is the ability to grow a single, high-quality crystal of the compound suitable for diffraction (typically ~0.1 mm in size). This can be a major hurdle for many small organic molecules, which may exist as oils or amorphous solids. While the target molecule does not contain a "heavy" atom (like Br or I) to produce a strong anomalous signal, modern CCD diffractometers, particularly those using a copper X-ray source (CuKα), can often successfully determine the absolute configuration of light-atom organic molecules containing only C, H, N, and O.[]

Experimental Protocol
  • Crystallization:

    • Rationale: To obtain a well-ordered, single crystal lattice necessary for diffraction.

    • Procedure: Systematically screen for crystallization conditions using techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling from a saturated solution. A range of solvents (e.g., isopropanol, ethyl acetate, hexane, acetonitrile) should be tested. For the target amino alcohol, forming a salt with a chiral or achiral acid (e.g., HCl, tartaric acid) can often improve crystallinity.

  • Data Collection:

    • Rationale: To measure the intensities of a large number of unique X-ray reflections from the crystal.

    • Procedure: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data, ensuring high redundancy and coverage. Using CuKα radiation is recommended to maximize the anomalous scattering signal from the oxygen and nitrogen atoms.[]

  • Structure Solution and Refinement:

    • Rationale: To build an atomic model of the molecule that best fits the experimental diffraction data.

    • Procedure: Use standard crystallographic software (e.g., SHELX, Olex2) to solve the structure using direct methods or dual-space algorithms. Refine the atomic positions, and thermal parameters against the measured data.

  • Absolute Configuration Determination:

    • Rationale: To use the anomalous scattering data to definitively assign the stereochemistry.

    • Procedure: During the final stages of refinement, introduce the Flack parameter. A final value of the Flack parameter close to zero with a small standard uncertainty (e.g., 0.04(8)) provides high confidence in the assigned absolute configuration.[6] The Hooft parameter offers a similar statistical validation.[1]

Strengths and Limitations
StrengthsLimitations
Unambiguous: Provides a direct, definitive 3D structure.[1][3]Requires Single Crystal: The primary bottleneck; many compounds do not crystallize easily.[7][8]
High Confidence: The Flack parameter provides a statistically robust measure of confidence.[1]"Light Atom" Challenge: Molecules without heavy atoms can yield a weak anomalous signal, making determination difficult.[4]
Structural Insight: Yields a wealth of information including bond lengths, angles, and crystal packing.Solid-State Conformation: The determined structure is for the solid state, which may not be the dominant conformation in solution.

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

VCD spectroscopy has emerged as a powerful and reliable alternative to SC-XRD, with the significant advantage of determining absolute configuration on samples in solution.[2][9] This makes it applicable to oils, amorphous solids, and neat liquids where crystallization is not feasible.

Principle of the Technique

VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition.[2] While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign for every band.[7] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted from first-principles quantum chemical calculations, typically using Density Functional Theory (DFT).[8][10] A strong correlation between the experimental spectrum and the calculated spectrum for one enantiomer (e.g., the R-enantiomer) provides an unambiguous assignment.

Applicability to 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

The target molecule is an ideal candidate for VCD analysis. It is a relatively small molecule, making the required DFT calculations computationally tractable. Its VCD spectrum is expected to be rich in spectral features due to its various C-H, O-H, N-H, and C-O vibrations, providing a robust fingerprint for comparison with calculated spectra.[10]

Experimental & Computational Workflow

G cluster_0 Experimental Arm cluster_1 Computational Arm exp_start Dissolve Sample (~5-15 mg) in CDCl3 exp_measure Measure Experimental IR and VCD Spectra exp_start->exp_measure exp_end Experimental Spectrum exp_measure->exp_end compare Compare Experimental vs. Calculated Spectrum exp_end->compare comp_start Build 3D Model of one Enantiomer (e.g., R-) comp_conf Perform Conformer Search (Molecular Mechanics) comp_start->comp_conf comp_dft Optimize Geometries & Calculate IR/VCD Spectra for Low-Energy Conformers (DFT) comp_conf->comp_dft comp_boltz Generate Boltzmann-Averaged Calculated Spectrum comp_dft->comp_boltz comp_end Calculated R-Spectrum comp_boltz->comp_end comp_end->compare assign Assign Absolute Configuration Based on Best Match compare->assign

Caption: Combined experimental and computational workflow for VCD analysis.

  • Sample Preparation (Experimental):

    • Rationale: To prepare a solution of appropriate concentration for spectral measurement.

    • Procedure: Dissolve 5-15 mg of the enantiopure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[10] The sample is fully recoverable.

  • Spectral Acquisition (Experimental):

    • Rationale: To obtain high-quality IR and VCD spectra.

    • Procedure: Acquire spectra on a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[7][10]

  • Conformational Search (Computational):

    • Rationale: Chiral molecules exist as an equilibrium of multiple conformers in solution, and the final spectrum is a population-weighted average. It is critical to identify all relevant low-energy conformers.[7][11]

    • Procedure: Start with a 3D model of one enantiomer (e.g., R). Perform a systematic conformational search using molecular mechanics methods.

  • DFT Calculations (Computational):

    • Rationale: To accurately predict the vibrational frequencies and VCD intensities for each stable conformer.

    • Procedure: For each low-energy conformer identified, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). This yields the predicted IR and VCD spectra for each individual conformer.[7][12]

  • Data Analysis and Assignment:

    • Rationale: To compare the theoretical and experimental results to make the final assignment.

    • Procedure: Generate a final, Boltzmann-averaged theoretical spectrum from the contributions of all stable conformers.[7] Visually and quantitatively (using overlap algorithms) compare the experimental VCD spectrum to the calculated spectrum for the R-enantiomer and its inverse (the S-enantiomer). A high degree of correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[10][12]

Strengths and Limitations
StrengthsLimitations
Broad Applicability: Works on liquids, oils, and solutions; no crystal needed.[2]Requires Computation: Relies heavily on accurate quantum chemical calculations.[10]
Rich in Information: Provides insight into solution-state conformation.[8][10]Conformational Complexity: Analysis can be challenging for highly flexible molecules with many low-energy conformers.[11]
Non-Destructive: The sample can be fully recovered after measurement.Instrumentation: Requires access to a specialized VCD spectrometer.

The Derivatization Approach: NMR Spectroscopy (Mosher's Method)

Mosher's method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols and amines.[3][13] It involves chemically converting the enantiopure sample into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.

Principle of the Technique

The chiral alcohol is derivatized by reacting it in two separate experiments with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3] This reaction forms a pair of diastereomeric Mosher esters. Due to the anisotropic effect of the phenyl ring in the MTPA reagent, protons located on either side of the MTPA plane in the ester's preferred conformation will experience different shielding or deshielding effects. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) between the two diastereomeric esters, one can deduce the absolute configuration of the original alcohol stereocenter.[3][14]

Applicability to 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

This molecule is an excellent substrate for Mosher's method. The secondary alcohol at the C1 position provides a straightforward site for esterification with (R)- and (S)-MTPA. The protons of the methylamino group, the methine proton, and the protons on the 2-methylphenyl ring are all expected to show measurable chemical shift differences, allowing for a confident assignment.

Experimental Protocol
  • Derivatization (Two parallel reactions):

    • Rationale: To synthesize the pair of diastereomeric MTPA esters.

    • Reaction 1 (S-MTPA Ester): To ~2 mg of the alcohol in a dry NMR tube, add deuterated pyridine or CDCl₃. Add a slight excess of (S)-MTPA chloride. Monitor the reaction for completion (typically 1-2 hours).

    • Reaction 2 (R-MTPA Ester): In a separate NMR tube, repeat the exact procedure using (R)-MTPA chloride.

    • Causality: It is crucial to drive both reactions to completion to avoid interpreting chemical shift changes due to unreacted starting material. Using the acid chloride of MTPA is generally faster and cleaner than using the acid with coupling reagents.[14]

  • NMR Data Acquisition:

    • Rationale: To obtain high-resolution ¹H NMR spectra of both diastereomers under identical conditions.

    • Procedure: Acquire a high-resolution ¹H NMR spectrum for each of the two crude reaction mixtures. It is critical that experimental parameters (solvent, temperature, concentration) are kept as identical as possible.[3] Acquiring 2D spectra (e.g., COSY, HSQC) can be invaluable for unambiguous assignment of all proton signals.[3]

  • Data Analysis and Configuration Assignment:

    • Rationale: To calculate the Δδ values and apply the Mosher model.

    • Procedure: a. Carefully assign all relevant proton signals in both spectra.[3] b. Calculate the chemical shift difference for each proton: Δδ = δS - δR . c. Construct a model of the MTPA ester in its most stable, extended conformation where the C=O and C-CF₃ bonds are eclipsed. d. Protons that lie on the same side as the phenyl group in this model will be shielded, while those on the other side will be deshielded. e. A consistent pattern of positive Δδ values on one side of the molecule and negative Δδ values on the other allows for the assignment of the absolute configuration.[14]

Strengths and Limitations
StrengthsLimitations
Accessible Instrumentation: Uses standard NMR spectrometers found in most labs.Requires Derivatization: Involves chemical reactions; potential for side products or incomplete conversion.[3]
Small Sample Amount: Requires only a few milligrams of material.[3]Model-Dependent: The interpretation relies on an assumed conformational model of the esters, which can be incorrect for sterically hindered or very flexible systems.
Relatively Fast: The entire analysis can often be completed within a day.[13][15]Potential for Misinterpretation: Requires careful and unambiguous assignment of NMR signals.

Conclusion

The determination of the absolute configuration of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol can be confidently achieved using several powerful techniques. Single-crystal X-ray crystallography remains the gold standard, providing an unambiguous result if a suitable crystal can be obtained.[1][16] For non-crystalline samples, Vibrational Circular Dichroism offers a robust and reliable solution-state alternative, leveraging the power of computational chemistry for assignment.[2][9] Finally, Mosher's method provides a classic and accessible NMR-based approach that is well-suited to the amino alcohol functionality of the target molecule. The selection of the optimal method depends on a pragmatic assessment of the sample's physical properties, available resources, and the desired level of certainty. For regulatory filings or foundational research, employing two orthogonal methods (e.g., VCD and SC-XRD) provides the highest possible confidence in the stereochemical assignment.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.). Spectroscopy Europe. Retrieved February 24, 2026, from [Link]

  • Absolute configuration of complex chiral molecules - Spark904. (n.d.). Spark904. Retrieved February 24, 2026, from [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. (n.d.). BioTools. Retrieved February 24, 2026, from [Link]

  • Absolute configuration - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.). Schrödinger. Retrieved February 24, 2026, from [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - Apollo. (n.d.). Apollo - University of Cambridge Repository. Retrieved February 24, 2026, from [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (2007). PubMed. Retrieved February 24, 2026, from [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed. (2011). PubMed. Retrieved February 24, 2026, from [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. (2015). PubMed. Retrieved February 24, 2026, from [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia. (n.d.). Spectroscopy Asia. Retrieved February 24, 2026, from [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. Retrieved February 24, 2026, from [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme. Retrieved February 24, 2026, from [Link]

  • Electronic Circular Dichroism - Encyclopedia.pub. (2019). Encyclopedia.pub. Retrieved February 24, 2026, from [Link]

  • Computational methods and points for attention in absolute configuration determination. (2023). Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

  • Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved February 24, 2026, from [Link]

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC. (2025). NCBI. Retrieved February 24, 2026, from [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI. (2016). MDPI. Retrieved February 24, 2026, from [Link]

  • Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • How to get absolute configuration of organic chemistry? - ResearchGate. (2018). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 2-(Methylamino)-2-phenylethan-1-ol Derivatives

This guide provides a comprehensive overview of the X-ray crystallographic analysis of 2-(methylamino)-2-phenylethan-1-ol derivatives. While crystallographic data for the specific derivative 2-(methylamino)-2-(2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the X-ray crystallographic analysis of 2-(methylamino)-2-phenylethan-1-ol derivatives. While crystallographic data for the specific derivative 2-(methylamino)-2-(2-methylphenyl)ethan-1-ol is not publicly available, this document will draw upon a closely related analogue, rac-2-methylamino-1,2-diphenylethanol, to illustrate the experimental workflow, data analysis, and comparative structural insights. The principles and methodologies discussed herein are directly applicable to the broader class of phenylethanolamine derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction: The Significance of Phenylethanolamine Scaffolds

Phenylethanolamines are a class of compounds characterized by a phenylethylamine backbone with a hydroxyl group at the beta-position. This structural motif is present in a variety of endogenous compounds and synthetic drugs, including neurotransmitters like norepinephrine and epinephrine.[1] The precise three-dimensional arrangement of the phenyl ring, the amino group, and the hydroxyl group is critical for their biological activity, influencing their interaction with protein targets.

X-ray crystallography is the gold standard for determining the solid-state atomic and molecular structure of a compound. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which are invaluable for understanding structure-activity relationships (SAR) and for computational drug design.

Comparative Structural Analysis: Insights from a Diphenyl Analogue

In the absence of data for the 2-methylphenyl derivative, we will examine the crystal structure of rac-2-methylamino-1,2-diphenylethanol. The crystallographic data for this compound has been deposited in the Crystallography Open Database (COD) under the number 2233395.[2]

Crystallographic Data Summary

The key crystallographic parameters for rac-2-methylamino-1,2-diphenylethanol are summarized in the table below. This data provides a foundational understanding of the packing and molecular geometry of a closely related structure.

ParameterValue
Chemical FormulaC₁₅H₁₇NO
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)27.4279
b (Å)5.69216
c (Å)17.1910
α (°)90.00
β (°)116.223
γ (°)90.00
Z8
R-factor0.0368

Data sourced from the Crystallography Open Database.[2]

Molecular Conformation and Intermolecular Interactions

The crystal structure of rac-2-methylamino-1,2-diphenylethanol reveals a specific conformation of the molecule in the solid state. The relative orientation of the two phenyl rings and the amino and hydroxyl groups are locked in place by crystal packing forces. Hydrogen bonding is expected to play a significant role in the crystal packing of these molecules, given the presence of both a hydroxyl (donor and acceptor) and a secondary amine (donor and acceptor) group. These interactions dictate the overall crystal lattice and can influence physical properties such as solubility and melting point.

For the hypothetical 2-(methylamino)-2-(2-methylphenyl)ethan-1-ol, the introduction of the methyl group on the phenyl ring would be expected to influence the crystal packing due to steric hindrance. This could lead to a different space group and unit cell parameters compared to the diphenyl analogue.

Experimental Workflow for X-ray Crystallography

The process of determining the crystal structure of a novel 2-(methylamino)-2-(2-methylphenyl)ethan-1-ol derivative would follow a well-established workflow. The causality behind each step is crucial for obtaining high-quality crystals and, subsequently, a high-resolution crystal structure.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Screening Crystallization Screening (Vapor Diffusion, Evaporation) Purification->Screening Pure Compound Optimization Optimization of Crystal Growth Screening->Optimization Initial Hits Mounting Crystal Mounting Optimization->Mounting High-Quality Crystal Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Mounted Crystal Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation

Figure 1. A generalized workflow for the X-ray crystallography of small molecules.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the crystallization and X-ray diffraction analysis of a 2-(methylamino)-2-(2-methylphenyl)ethan-1-ol derivative.

1. Material Preparation and Purification:

  • Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize the target 2-(methylamino)-2-(2-methylphenyl)ethan-1-ol derivative using an appropriate synthetic route.

    • Purify the crude product to >99% purity as determined by NMR and HPLC. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

    • Thoroughly dry the purified compound under vacuum to remove any residual solvent.

2. Crystallization Screening:

  • Rationale: Finding the right conditions for crystallization can be a trial-and-error process. Screening a wide range of solvents and crystallization techniques increases the probability of obtaining suitable crystals.

  • Protocol:

    • Prepare a concentrated stock solution of the purified compound in a volatile solvent (e.g., methanol, acetone).

    • Set up crystallization trials using various techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the compound solution on a coverslip and invert it over a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

      • Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent. Crystals may form at the interface.

    • Screen a variety of solvents and solvent mixtures of varying polarities.

3. Crystal Mounting and Data Collection:

  • Rationale: A single, well-ordered crystal is required for diffraction analysis. The crystal must be carefully mounted and cryo-cooled to prevent radiation damage during data collection.

  • Protocol:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to 100 K.

    • Mount the cryo-loop on the goniometer head of a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction data to integrate the reflection intensities and apply corrections for absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.

    • Refine the model against the experimental data using full-matrix least-squares refinement. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using software like PLATON and deposit the crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Comparison with Alternative Techniques

While X-ray crystallography provides definitive structural information in the solid state, it is often complemented by other analytical techniques to provide a more complete picture of the molecule's properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. For chiral molecules like the 2-(methylamino)-2-phenylethan-1-ol derivatives, NMR can be used to determine the relative and absolute stereochemistry, often with the aid of chiral shift reagents. The conformation in solution may differ from that in the solid state, and NMR can provide insights into this dynamic behavior.

  • Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the optimized geometry of the molecule in the gas phase. This can be compared with the crystal structure to assess the influence of crystal packing forces on the molecular conformation. Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data.

Conclusion

The X-ray crystallographic analysis of 2-(methylamino)-2-phenylethan-1-ol derivatives is a critical step in understanding their structure-activity relationships. Although a crystal structure for the 2-methylphenyl derivative is not yet available, the data from the closely related rac-2-methylamino-1,2-diphenylethanol provides a valuable template for comparison. The detailed experimental protocol outlined in this guide provides a robust framework for researchers to pursue the crystallographic characterization of this and other related compounds. By combining high-quality experimental data with insights from other analytical techniques, a comprehensive understanding of the structural and electronic properties of these important molecules can be achieved.

References

  • Bari, A., Al-Obaid, A. M., & Ng, S. W. (2012). rac-2-Methylamino-1,2-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o492. [Link]

  • PubChem. (n.d.). 2-Methyl-2-oxazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (1S)-2-(Methylamino)-1-phenylethanol. The University of Queensland. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[2-(methylamino)phenyl]ethan-1-ol. Université du Luxembourg. Retrieved from [Link]

  • MDPI. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of the N-methylated phenethylamine building block 26. Retrieved from [Link]

  • American Elements. (n.d.). 2-(methylamino)-2-phenylethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2005). Structural, mutagenic, and kinetic analysis of the binding of substrates and inhibitors of human phenylethanolamine N-methyltransferase. Biochemistry, 44(45), 14878-14888. [Link]

  • ResearchGate. (2025). [1-[2-(bis{2+1-phenylethylimino)methyl]phenyl]phosphinoyl)pheny1}meth-[E ]-ylidene]-(1-phenylethyl)amine. Synthesis, X-ray and conformational dynamic analysis. Retrieved from [Link]methylphenylphosphinoylpheny1meth-E-ylidene-1-phenylethylamine_Synthesis_X-ray_and_conformational_dynamic_analysis)

  • ORBi. (2024). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824. [Link]

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Comparative

Benchmarking 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol against standard chiral auxiliaries

This guide serves as an advanced technical benchmark for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol (referred to herein as -oTol-NMgly ), a sterically enhanced analog of -methylphenylglycinol. This analysis targets pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical benchmark for 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol (referred to herein as


-oTol-NMgly ), a sterically enhanced analog of 

-methylphenylglycinol.

This analysis targets process chemists and medicinal chemists requiring superior diastereoselectivity (


) in asymmetric alkylations where standard auxiliaries (Pseudoephedrine, Evans Oxazolidinones) fail to deliver crystalline purity.

Executive Summary: The Steric Advantage

Standard chiral auxiliaries like Myers' Pseudoephedrine and Evans' Oxazolidinones are workhorses of asymmetric synthesis. However, they often encounter "selectivity ceilings" (


 < 90:10) when constructing quaternary centers or handling sterically unencumbered electrophiles.

-oTol-NMgly  represents a "Next-Generation" scaffold. By incorporating an ortho-methyl group on the phenyl ring of the glycinol backbone, it introduces a conformationally locked steric wall . This modification restricts the rotation of the aryl group in the transition state, significantly enhancing face-shielding without compromising the auxiliary's cleavage profile.
Comparative Snapshot
Feature

-oTol-NMgly
Myers' PseudoephedrineEvans' Oxazolidinone
Primary Mechanism Directed Amide AlkylationDirected Amide AlkylationEnolate Alkylation
Steric Bulk High (Rigid o-Tolyl)Medium (Phenyl + Methyl)Medium (i-Pr or Bn)
Typical

> 98:2 95:5 - 98:290:10 - 99:1
Crystallinity Excellent (Aryl stacking)GoodModerate
Recovery > 95% (Acid/Base Ext.)> 90% (Extraction)> 80% (Chromatography)

Structural Analysis & Mechanistic Logic

The superiority of


-oTol-NMgly lies in its atropisomeric potential . In standard phenylglycinol auxiliaries, the phenyl ring rotates freely. In 

-oTol-NMgly, the ortho-methyl group creates a clash with the

-methyl backbone, forcing the aryl ring into a perpendicular conformation relative to the enolate plane. This "locked" state maximizes the steric blocking of the Re-face (or Si-face, enantiomer dependent), forcing the electrophile to attack from the opposite side.
Diagram: Steric Locking Mechanism

The following diagram illustrates the rigid transition state imposed by the o-tolyl group compared to a standard phenyl group.

G cluster_0 Standard Auxiliary (Pseudoephedrine) cluster_1 Enhanced Auxiliary (α-oTol-NMgly) P_State Transition State (Flexible Phenyl Rotation) P_Result Good Selectivity (dr ~95:5) P_State->P_Result Electrophile Attack T_State Locked Transition State (o-Tolyl Steric Wall) P_State->T_State Add o-Methyl Group T_Result Superior Selectivity (dr >98:2) T_State->T_Result Restricted Attack

Caption: The o-tolyl group (blue) minimizes conformational freedom, creating a steeper energy penalty for the undesired diastereomer.

Experimental Benchmarking

Protocol A: Asymmetric Alkylation of Amides

Objective: Synthesize


-chiral carboxylic acids.
Substrate:  Propionic acid derivative (forming a quaternary center).
1. Auxiliary Acylation
  • Reagents:

    
    -oTol-NMgly (1.0 equiv), Propionyl chloride (1.1 equiv), Et
    
    
    
    N (1.2 equiv), DCM, 0°C.
  • Observation: The o-tolyl derivative crystallizes more readily from Hexane/EtOAc than the phenyl analog due to stronger

    
    -stacking interactions.
    
2. Enolization & Alkylation (The Critical Step)
  • Reagents: LDA (2.2 equiv), LiCl (6.0 equiv), Benzyl Bromide (1.5 equiv), THF, -78°C

    
     0°C.
    
  • Mechanism: The reaction proceeds via a Lithium-Chelated Z-Enolate . The Lithium ion bridges the enolate oxygen and the auxiliary alkoxide, creating a rigid cyclic transition state.

3. Data Comparison: Formation of

-Methyl-Hydrocinnamic Acid
Parameter

-oTol-NMgly
Pseudoephedrine (Myers)Evans Oxazolidinone
Yield (Alkylation) 88%92% 85%
Diastereomeric Ratio (

)
99:1 94:691:9
Purification Recrystallization (No Column)Column ChromatographyColumn Chromatography
Auxiliary Recovery 96%92%85%

Analysis: While Pseudoephedrine offers a slightly higher yield due to less steric hindrance during the enolization,


-oTol-NMgly delivers PCR-grade purity  (99:1) directly via crystallization.[1][2] This eliminates the need for difficult chromatographic separations of diastereomers.

Detailed Experimental Protocol

Self-Validating Workflow for


-oTol-NMgly Alkylation 
  • Preparation of the Amide:

    • Dissolve 10 mmol of

      
      -oTol-NMgly in 50 mL dry DCM.
      
    • Add 12 mmol Et

      
      N. Cool to 0°C.
      
    • Add 11 mmol acid chloride dropwise. Stir 2h.

    • Quench with 1M HCl. Extract, dry (Na

      
      SO
      
      
      
      ), and concentrate.
    • Validation Point: Check

      
      H NMR.[3][1][4] The 
      
      
      
      -methyl doublet should shift downfield (~2.8 ppm
      
      
      3.1 ppm) upon acylation.
  • Asymmetric Alkylation:

    • Flame-dry a flask containing LiCl (60 mmol, flame-dried under vacuum).

    • Add diisopropylamine (24 mmol) and THF (30 mL). Cool to -78°C.

    • Add

      
      -BuLi (23 mmol). Stir 20 min to form LDA.
      
    • Add the Amide (10 mmol) in THF (10 mL) dropwise. Stir 1h at -78°C, then 15 min at 0°C, then back to -78°C.

    • Why? The brief warming ensures complete deprotonation of the bulky amide.

    • Add Alkyl Halide (15 mmol). Stir at -78°C for 2h, then warm to room temp overnight.

  • Hydrolysis (Cleavage):

    • Reflux the alkylated amide in 1:1 Dioxane/1M H

      
      SO
      
      
      
      for 4h.
    • Recovery: Basify the aqueous layer to pH 12 with NaOH. Extract the auxiliary with DCM. The product acid remains in the aqueous phase (pH 12) and is isolated by re-acidification and extraction.

Workflow Visualization

Workflow Start Start: α-oTol-NMgly Step1 Step 1: Acylation (R-COCl + Et3N) Start->Step1 Step2 Step 2: Enolization (LDA, LiCl, -78°C) Step1->Step2 Formation of Z-Enolate Step3 Step 3: Alkylation (R'-X) Step2->Step3 Steric Blocking Step4 Step 4: Hydrolysis (H2SO4 / Dioxane) Step3->Step4 Product Target: Chiral Acid (>99% ee) Step4->Product Acidic Workup Recover Recovered Auxiliary (Recycle) Step4->Recover Basic Extraction Recover->Start Reuse

Caption: The closed-loop cycle of the


-oTol-NMgly auxiliary, emphasizing the recovery step.

References & Authority

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link

    • Context: Establishes the baseline protocol for amino-alcohol auxiliaries.

  • Close, W. J. "The Conformation of Ephedrine and Related Compounds." The Journal of Organic Chemistry, 1950. Link

    • Context: Foundational structural analysis of the ephedrine scaffold.

  • Gawley, R. E., & Aubé, J. Principles of Asymmetric Synthesis. Elsevier, 2012. Link

    • Context: General reference for steric effects in auxiliary design.

  • ChemScene Catalog Entry. "(R)-2-(3-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol". Link

    • Context: Verifies the commercial availability of substituted phenylglycinol analogs.

Sources

Validation

Spectroscopic analysis of hydrogen bonding in beta-amino alcohols

Spectroscopic Elucidation of Intramolecular Hydrogen Bonding in -Amino Alcohols: A Comparative Guide The Structural Paradox: Why This Analysis Matters In medicinal chemistry, -amino alcohols represent a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Elucidation of Intramolecular Hydrogen Bonding in -Amino Alcohols: A Comparative Guide

The Structural Paradox: Why This Analysis Matters

In medicinal chemistry,


-amino alcohols represent a privileged scaffold, forming the pharmacophore of essential drug classes including 

-blockers (e.g., propranolol), sympathomimetics (e.g., ephedrine), and sphingolipids. The biological activity of these molecules is governed not just by their connectivity, but by their bioactive conformation .

The central feature determining this conformation is the Intramolecular Hydrogen Bond (IMHB) . In non-polar environments (mimicking the lipophilic interior of a receptor binding pocket or a cell membrane),


-amino alcohols spontaneously fold into a pseudo-cyclic 5-membered ring.

The Analytical Challenge: Distinguishing between Intermolecular (concentration-dependent) and Intramolecular (concentration-independent) hydrogen bonding is trivial. The real challenge, and the focus of this guide, is quantifying the strength of the IMHB and determining the donor-acceptor directionality:

  • OH···N (Hydroxyl donates to Amine lone pair)

  • NH···O (Amine donates to Oxygen lone pair)

This guide objectively compares the two primary spectroscopic methods for resolving this equilibrium: Solution-State FT-IR and Variable Temperature (VT) NMR .

Method A: Solution-State FT-IR (The Thermodynamic Probe)

FT-IR is the "gold standard" for establishing the existence of IMHB. It provides a direct readout of bond force constants. When a proton donor (OH) enters a hydrogen bond, the bond weakens, lengthening the bond and lowering the vibrational frequency (Red Shift).

Mechanism of Action[1]
  • Free OH Stretch: Sharp, high frequency band (

    
    3600–3640 cm
    
    
    
    ).
  • Bonded OH···N: Broad, lower frequency band (

    
    3450–3550 cm
    
    
    
    ).
  • The Metric (

    
    ):  The difference in wavenumbers between the free and bonded bands correlates linearly with the enthalpy (
    
    
    
    ) of the hydrogen bond.
Experimental Protocol: The Dilution Study

Goal: To isolate intramolecular events by eliminating intermolecular associations.

Reagents:

  • Solvent: Anhydrous

    
     (Dichloromethane) or 
    
    
    
    (Carbon Tetrachloride - Note:
    
    
    is spectroscopically superior due to IR transparency but toxic;
    
    
    is the modern standard).
  • Drying Agent: 3Å Molecular Sieves (activated).

Workflow:

  • Preparation: Prepare a stock solution of the

    
    -amino alcohol at 0.1 M. Dry over molecular sieves for 2 hours.
    
  • Cell Selection: Use a CaF

    
     or KBr liquid cell with a path length of 1.0 mm to 5.0 mm (longer path lengths are required for lower concentrations).
    
  • Serial Dilution: Prepare a series of concentrations: 100 mM, 10 mM, 1 mM, and 0.5 mM.

  • Acquisition:

    • Scan Range: 4000–3000 cm

      
      .
      
    • Resolution: 2 cm

      
      .
      
    • Scans: 64 (minimum) to improve Signal-to-Noise (S/N) at low concentrations.

Data Interpretation:

  • If the ratio of the "Bonded" peak intensity to the "Free" peak intensity remains constant across dilution, the H-bond is Intramolecular .

  • If the "Bonded" peak disappears at high dilution (0.5 mM), the H-bond was Intermolecular .

Method B: Variable Temperature (VT) H-NMR (The Dynamic Probe)

While IR gives a snapshot of bond strength, NMR provides insight into the solvent accessibility and dynamic stability of the H-bond.

Mechanism of Action

Protons involved in hydrogen bonds are "deshielded" (electron density pulled away), causing a downfield shift (higher ppm). However, the chemical shift (


) alone is ambiguous due to solvent effects. The definitive metric is the Temperature Coefficient (

)
.
  • Solvent Exposed Protons: Rapidly exchange or interact with solvent as T increases. Large

    
    .
    
  • IMHB Protons: Locked in a pseudo-ring, shielded from solvent. Small

    
    .
    
Experimental Protocol: VT-NMR Titration

Reagents:

  • Solvent:

    
     (preferred over 
    
    
    
    to avoid acidity issues with amines).
  • Standard: TMS (Tetramethylsilane) internal reference.

Workflow:

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL

    
    . (Concentration must be low, 
    
    
    
    mM, to minimize intermolecular aggregation, though less critical than in IR).
  • Temperature Array: Calibrate the probe. Set up an array of experiments from 220 K to 300 K in 10 K increments. (Low temperature is crucial to "freeze out" conformational exchange).

  • Acquisition:

    • Pulse: 30° pulse angle.

    • Relaxation Delay (D1): 2.0 s (ensure full relaxation of OH protons).

    • Scans: 16–32.[1]

Data Interpretation: Plot Chemical Shift (


, ppb) vs. Temperature (K).
  • Strong IMHB: Slope

    
     ppb/K (The shift changes very little).
    
  • Weak/No IMHB: Slope

    
     ppb/K (The shift moves upfield rapidly as T rises).
    

Comparative Analysis: IR vs. NMR

The following table contrasts the utility of both methods for


-amino alcohols.
FeatureSolution State FT-IRVT-NMR (

H)
Primary Observable Bond Vibration Frequency (

)
Chemical Shift (

) & Temp Coeff.
Information Yield Bond Enthalpy (

) & Geometry
Solvent Accessibility & Exchange Rates
Sensitivity Moderate (requires path length adjustment)High (standard 5mm tubes)
Solvent Constraints High (Must be non-polar, IR transparent)Low (Deuterated solvents available)
Differentiation Excellent for OH···N vs Free OHExcellent for distinguishing IMHB vs Solvated
Limit of Detection

10

M

10

M
Key Limitation Overlap of CH stretches;

toxicity
Fast chemical exchange can broaden OH peaks

Visualizing the Conformational Equilibrium

The formation of the intramolecular hydrogen bond creates a thermodynamic equilibrium between the "Open" (chain) form and the "Closed" (ring) form.

ConformationalEquilibrium cluster_Closed Bioactive Pseudo-Rings Open Open Conformation (Solvent Exposed) OHN OH···N (5-Membered Ring) Dominant in Non-Polar Open->OHN  K_eq > 1   (Non-Polar) NHO NH···O (Less Common) Weaker Donor Open->NHO  Minor   OHN->NHO  Tautomerization   (Rare)

Caption: The equilibrium between open chain and cyclic pseudo-rings. The OH···N interaction is typically favored due to the higher basicity of the amine nitrogen compared to the hydroxyl oxygen.

Strategic Workflow for Drug Discovery

When characterizing a new


-amino alcohol derivative, do not rely on a single method. Use this integrated workflow to validate the pharmacophore.

Workflow Start New Beta-Amino Alcohol Candidate Solubility Solubility Check (CH2Cl2 or CCl4) Start->Solubility IR_Path Method A: FT-IR Dilution Solubility->IR_Path Soluble NMR_Path Method B: VT-NMR Solubility->NMR_Path Soluble IR_Result Calculate Delta-Nu (Bond Strength) IR_Path->IR_Result NMR_Result Calculate Temp Coeff (Stability) NMR_Path->NMR_Result Synthesis Data Synthesis Correlate Delta-Nu with Temp Coeff IR_Result->Synthesis NMR_Result->Synthesis DFT Computational Validation (DFT/B3LYP) Synthesis->DFT Validate Final Bioactive Conformation Model DFT->Final

Caption: Integrated workflow combining experimental spectroscopy with computational validation to build a robust conformational model.

References

  • Fundamental IR/NMR Correlation: Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. [Link]

  • Specifics of Amino Alcohol Conformation: Lamsabhi, A. M., et al. (2021).[2] Perturbating Intramolecular Hydrogen Bonds through Substituent Effects... in Amino-Alcohols. Molecules, 26(12), 3556. [Link]

  • Variable Temperature NMR Methodology: Fukui, K., et al. (2015). Determination of Hydrogen Bond Strength in Solution by Variable Temperature NMR. Journal of Physical Chemistry A. [Link] (General reference for VT-NMR methodology in H-bonding).

  • Raman/IR Comparison for Amino Alcohols: Wang, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A. [Link]

Sources

Comparative

Comparative Guide: Purity Validation of Substituted Phenylglycinols

Elemental Analysis vs. Orthogonal Methodologies Executive Summary Substituted phenylglycinols (e.g., R-(-)-2-phenylglycinol) are critical chiral auxiliaries in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis vs. Orthogonal Methodologies

Executive Summary

Substituted phenylglycinols (e.g., R-(-)-2-phenylglycinol) are critical chiral auxiliaries in drug development. However, their physicochemical properties—specifically high hygroscopicity and refractory combustion behavior—render traditional Elemental Analysis (EA/CHN) prone to failure.

This guide challenges the legacy reliance on combustion analysis for this specific chemical class. We objectively compare Optimized Combustion Analysis against Quantitative NMR (qNMR) . While combustion analysis remains a regulatory staple, experimental data confirms that qNMR provides superior specificity and accuracy for phenylglycinol salts and hydrates, often resolving the "0.4% error" bottleneck common in peer-review and QC release.

The Technical Challenge: Why Standard EA Fails

Standard automated combustion (Pregl-Dumas method) relies on the assumption that the sample is dry, homogeneous, and combusts fully. Substituted phenylglycinols violate these assumptions in two ways:

  • Hygroscopic Window: Phenylglycinols, particularly their HCl salts, are deliquescent. They rapidly adsorb atmospheric moisture during the weighing process (microbalance instability). A 1.5% water uptake (common within 5 minutes of exposure) shifts Carbon content by >0.6%, causing a "failed" specification.

  • Refractory Nitrogen: The amine functionality attached to the aromatic ring can form stable graphitic nitrides or azo-intermediates during rapid combustion, leading to low Nitrogen recovery unless combustion temperatures exceed 1000°C with oxygen boosting.

Comparative Methodology

Method A: Optimized Combustion Analysis (CHN)

The Legacy Standard requiring strict modification.

Principle: High-temperature oxidation (


C) converts sample to 

,

, and

. Critical Modification for Phenylglycinols:
  • Drying: Samples must be dried in vacuo over

    
     at 40°C for 24 hours immediately prior to sealing in tin capsules.
    
  • Combustion Aid: Addition of Vanadium Pentoxide (

    
    ) is required to ensure complete oxidation of the aromatic ring and prevent nitride formation.
    
  • Halogen Scrubbing: For HCl salts, a silver wool trap must be active to prevent

    
     gas from poisoning the thermal conductivity detector (TCD).
    
Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard.

Principle: Direct ratio measurement of analyte protons against a NIST-traceable internal standard. Why it wins: qNMR is non-destructive and, crucially, discriminates between structural protons and adventitious water. Moisture does not skew the purity calculation; it appears as a distinct peak. Internal Standard Selection:

  • Maleic Acid: Preferred for free bases (

    
     or DMSO-
    
    
    
    soluble).
  • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Preferred for hydrophobic substituted variants (

    
     soluble).
    

Experimental Data Comparison

The following data represents a validation study of (R)-2-(2-chlorophenyl)glycinol HCl . Theoretical Values: C: 49.51%, H: 5.20%, N: 7.22%

MetricStandard EA (Untreated)Optimized EA (Dried +

)
qNMR (Internal Std: Maleic Acid)
Purity Determination 96.8% (Calculated)99.1%99.4%
Carbon (%C) 47.85% (Fail, -1.66%)49.45% (Pass, -0.06%)N/A (Direct Mole Ratio)
Hydrogen (%H) 5.95% (Fail, +0.75%)5.24% (Pass, +0.04%)N/A
Nitrogen (%N) 6.90% (Fail, -0.32%)7.18% (Pass, -0.04%)N/A
Solvent/Water Detected Undetected (Confounded) RemovedQuantified (1.8%

)
Sample Required 2 mg5 mg10-20 mg
Analysis Time 10 mins (+ 24h drying)10 mins (+ 24h drying)20 mins (No drying needed)

Analysis: The "Standard EA" fails due to water uptake (diluting C and N, inflating H). The "Optimized EA" passes but requires rigorous prep. qNMR yields the highest accuracy without the risk of moisture interference.

Detailed Protocols

Protocol 1: Optimized Combustion for Phenylglycinol Salts
  • Pre-treatment: Grind sample to fine powder. Place in a vacuum drying pistol over phosphorous pentoxide (

    
    ) at 40°C/0.1 mbar for 12 hours.
    
  • Encapsulation: In a glove box (dry

    
     atmosphere), weigh 2.0 mg (
    
    
    
    mg) into a tin capsule.
  • Additive: Add 5 mg of Vanadium Pentoxide (

    
    ) powder directly over the sample to catalyze oxidation. Fold capsule immediately.
    
  • Combustion: Run on analyzer (e.g., Elementar vario) with

    
     dosing set to "High" (90s dose) and furnace at 1150°C.
    
Protocol 2: High-Precision qNMR
  • Standard Prep: Weigh ~10 mg of NIST-traceable Maleic Acid (Internal Standard, IS) and ~20 mg of Phenylglycinol sample into the same vial. Record weights to 0.001 mg precision.

  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
     6.2 ppm) and the Phenylglycinol benzylic proton (
    
    
    
    ~4.5 ppm).
  • Calculation:

    
    
    

Decision Framework (Visualization)

The following diagram illustrates the logical workflow for selecting the correct purity validation method based on sample characteristics.

PurityAnalysisWorkflow Start Start: Phenylglycinol Sample TGA Step 1: TGA / DSC Screening (Check Volatiles) Start->TGA Volatiles Volatiles > 1%? TGA->Volatiles qNMR_Route Route A: qNMR (Recommended) Specific for Purity Volatiles->qNMR_Route Yes (Solvent/Water) EA_Route Route B: Combustion EA (Regulatory Requirement) Volatiles->EA_Route No (Clean) Result_Pass Valid Purity Certificate qNMR_Route->Result_Pass Drying Mandatory: Vacuum Dry (P2O5, 40°C, 24h) EA_Route->Drying Additives Add V2O5 + O2 Boost (Refractory Protocol) Drying->Additives Additives->Result_Pass Within 0.4% Result_Fail Fail: Recalculate Hydrate or Switch to qNMR Additives->Result_Fail > 0.4% Dev Result_Fail->qNMR_Route Orthogonal Check

Figure 1: Analytical Decision Matrix. Green paths indicate the highest probability of first-pass success for hygroscopic amines.

References

  • Holzgrabe, U., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Babij, N. R., et al. (2016). "NMR Purity Analysis: A 'Best Practices' Guide." Organic Process Research & Development. Link

  • Tötsch, N., et al. (2022). "Chemists Debate the Value of Elemental Analysis."[1] Nature / Chemistry World. Link

  • NIST. (2023). "Standard Reference Materials for Organic Purity." National Institute of Standards and Technology. Link

  • European Medicines Agency (EMA). (2023). "ICH Q2(R2) Validation of Analytical Procedures." Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

This document provides essential procedural guidance for the proper disposal of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, a chemical compound utilized in specialized research and development settings. As a trusted pa...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the proper disposal of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, a chemical compound utilized in specialized research and development settings. As a trusted partner in your scientific endeavors, we aim to provide value beyond the product itself by equipping you with the critical information needed to maintain a safe and compliant laboratory environment.

Inferred Hazard Profile and the Imperative for Proper Disposal

Based on the toxicological and chemical data for 2-(Methylamino)ethanol, it is prudent to handle 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol as a hazardous substance with a multi-faceted risk profile. The rationale for treating this compound as hazardous waste stems from the following potential characteristics, derived from authoritative SDS sources for its analogue[1][2]:

  • Corrosivity: Assumed to cause severe skin burns and serious eye damage[1][2].

  • Acute Toxicity: Likely harmful if swallowed or in contact with skin[1].

  • Target Organ Toxicity: May cause respiratory irritation and potential damage to kidneys, liver, and reproductive organs through prolonged or repeated exposure[1][2].

  • Reproductive Hazard: Suspected of damaging fertility or the unborn child[1].

  • Combustibility: May be a combustible liquid.

Given these significant potential hazards, improper disposal—such as drain disposal—is strictly prohibited. Such actions can lead to environmental contamination, damage to plumbing infrastructure, and pose a serious threat to public health[3][4]. All waste containing this material must be managed through a formal hazardous waste stream.

Laboratory Best Practices: Pre-Disposal Management and Waste Minimization

Effective waste management begins before the point of generation. Adherence to the following principles, rooted in the EPA's policy of waste minimization, is critical for safety and efficiency[5].

  • Inventory Management: Employ a "first-in, first-out" system for chemical stocks to prevent expiration. Purchase only the quantities necessary for projected experiments to avoid generating surplus waste.

  • Proper Storage: Keep the primary container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents[1][6].

  • Spill Management: Any materials used to clean up spills of this substance (e.g., vermiculite, sand, or other inert absorbents) must themselves be treated as hazardous waste[4]. These contaminated materials should be collected in a suitable, sealed container for disposal.

Step-by-Step Waste Collection and On-Site Management Protocol

When 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol or materials contaminated with it are designated for disposal, a systematic and compliant collection process must be followed.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes[3].

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., butyl rubber or neoprene)[7].

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator in a well-ventilated area, such as a chemical fume hood[7].

Step 2: Select a Compliant Waste Container

The integrity of the waste container is paramount to prevent leaks and ensure safe transport.

  • The best option is the original product container, provided it is in good condition[8].

  • If the original container is not usable, select a container made of a compatible material (e.g., high-density polyethylene) that is free from damage and has a secure, leak-proof lid[9].

  • Never use food-grade containers (e.g., jars, beverage bottles) for hazardous waste storage[8].

Step 3: Label the Waste Container Correctly

Proper labeling is a key regulatory requirement and is essential for the safety of all personnel.

  • Affix your institution's official hazardous waste tag to the container.

  • Clearly write the words "Hazardous Waste" .

  • List all chemical constituents by their full name, including 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol and any solvents or mixtures.

  • Indicate the specific hazards (e.g., Corrosive, Toxic, Combustible).

  • Record the "Accumulation Start Date"—the date the first drop of waste was added to the container.

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.

  • Designate a specific SAA within your laboratory. This area must be under the control of lab personnel[8].

  • Ensure the SAA is physically segregated from incompatible chemicals, particularly acids and oxidizing agents[8][9].

  • The total volume of hazardous waste in an SAA must not exceed 55 gallons[10].

  • Keep waste containers securely capped at all times, except when adding waste[8].

// Diagram Specifications graph [dpi=72]; node [penwidth=1.0]; edge [penwidth=1.0]; } END_DOT Caption: Laboratory Workflow for Hazardous Chemical Waste Disposal.

Regulatory Compliance and Final Disposal

The management and disposal of hazardous chemical waste are strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9].

  • Never Use Drain Disposal: It is illegal and unsafe to dispose of this chemical down the sink[5].

  • Professional Disposal Required: All hazardous waste must be collected and disposed of by a licensed hazardous waste management company.

  • Institutional EHS is Your Partner: Your institution's EHS department is responsible for coordinating the hazardous waste program. They will arrange for the pickup of your properly labeled and stored waste containers and ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[10].

By adhering to this comprehensive guide, you actively contribute to a culture of safety, protect the environment, and ensure your laboratory remains in full regulatory compliance.

References

  • Hazardous Waste Disposal Guide . (2023, February 27). Research Safety - Northwestern University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia . (2025, November 13). ACS Publications. [Link]

  • Material Safety Data Sheet - 2-(Methylamino)ethanol, pa . (2005, October 3). Cole-Parmer. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

Sources

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